molecular formula C11H10O4 B1631046 3-Methoxy-4,5-methylenedioxycinnamaldehyde CAS No. 54976-67-9

3-Methoxy-4,5-methylenedioxycinnamaldehyde

Numéro de catalogue: B1631046
Numéro CAS: 54976-67-9
Poids moléculaire: 206.19 g/mol
Clé InChI: IQMBSQBMNIILBR-NSCUHMNNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methoxy-4,5-methylenedioxycinnamaldehyde is a member of benzodioxoles.
This compound has been reported in Cassia grandis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-6H,7H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMBSQBMNIILBR-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228770
Record name (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methoxy-4,5-methylenedioxycinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

74683-19-5, 54976-67-9
Record name (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74683-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenal, 3-(7-methoxy-1,3-benzodioxol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054976679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-4,5-methylenedioxycinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 - 137 °C
Record name 3-Methoxy-4,5-methylenedioxycinnamaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3-Methoxy-4,5-methylenedioxycinnamaldehyde chemical structure and properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a phenylpropanoid natural product. The document delineates its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores established methods for its isolation and chemical synthesis. The guide culminates in a discussion of its significant biological activities, particularly its anti-inflammatory properties, and its current and potential applications in the pharmaceutical, fragrance, and flavor industries. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Introduction

This compound, a member of the benzodioxole class of organic compounds, is a distinctive phenylpropanoid that has garnered interest due to its unique structural features and biological potential.[1][2] As a derivative of cinnamaldehyde, it possesses the characteristic α,β-unsaturated aldehyde moiety, which is crucial for many of its chemical and biological interactions. This compound is naturally present in various plant species, including the seeds of Myristica fragrans (nutmeg) and the bark of Canella winterana, contributing to their aromatic profiles.[1][3] Its structure, featuring both a methoxy and a methylenedioxy group on the aromatic ring, distinguishes it from other cinnamaldehyde derivatives and is thought to enhance its biological activity.[1] This guide offers an in-depth analysis of its chemical identity, synthesis, and known bioactivities, providing a foundational resource for further scientific investigation.

Chemical Identity and Structure

The unique substitution pattern on the aromatic ring is a defining feature of this molecule. The systematic IUPAC name is (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)prop-2-enal.[2] The "(2E)" designation specifies the trans configuration of the double bond in the propenal side chain, a key stereochemical detail confirmed by spectroscopic analysis.[3]

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for designing experimental protocols, including solvent selection for reactions, extractions, and chromatographic purification. The solid state and defined melting point are characteristic of its crystalline nature.[3]

PropertyValueSource
CAS Number 74683-19-5[1][2]
Molecular Formula C₁₁H₁₀O₄[1][2]
Molecular Weight 206.19 g/mol [1][2]
Appearance Yellowish oil or solid powder[1][4]
Melting Point 136 - 137 °C[2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4][5]
InChI Key IQMBSQBMNIILBR-NSCUHMNNSA-N[2]
Canonical SMILES COC1=CC(=CC2=C1OCO2)/C=C/C=O[2]

Spectroscopic Analysis

The structural elucidation of this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]

4.1. Proton NMR (¹H NMR) The ¹H NMR spectrum provides definitive evidence for the structure. Key expected signals include:

  • Aldehyde Proton: A doublet around δ 9.66 ppm, split by the adjacent vinyl proton (J ≈ 7.8 Hz).[3]

  • Vinyl Protons: An AB system of doublets and doublets of doublets between δ 6.3 and 7.4 ppm. The large coupling constant (J ≈ 16.2 Hz) between these protons confirms the E (trans) configuration of the double bond.[3]

  • Aromatic Protons: Two singlets (or a closely spaced AB quartet) around δ 6.73 ppm, indicating two adjacent protons on the benzene ring.[3]

  • Methylenedioxy Protons: A characteristic sharp singlet at approximately δ 6.02 ppm, integrating to two protons.[3]

  • Methoxy Protons: A sharp singlet around δ 3.93 ppm, integrating to three protons.[3]

4.2. Carbon NMR (¹³C NMR) The ¹³C NMR spectrum complements the proton data. Characteristic resonances include:

  • Aldehyde Carbonyl: A signal in the downfield region, typically around δ 193.0 ppm.[3]

  • Aromatic & Vinylic Carbons: Multiple signals between δ 100 and 150 ppm.

  • Methylenedioxy Carbon: A distinct signal around δ 101.9 ppm.[3]

  • Methoxy Carbon: A signal in the upfield region, typically around δ 56 ppm.

4.3. Infrared (IR) Spectroscopy The IR spectrum reveals the presence of key functional groups:

  • α,β-Unsaturated Carbonyl (C=O): A strong absorption band around 1675 cm⁻¹.[3]

  • Alkene (C=C): A stretching vibration band near 1630 cm⁻¹.[3]

  • Aromatic Ring: A characteristic absorption band around 1600 cm⁻¹.[3]

Synthesis and Isolation

This compound can be obtained through both extraction from natural sources and chemical synthesis, offering flexibility for research and commercial production.

5.1. Isolation from Natural Sources Direct extraction from plant material is a primary method for obtaining the natural product. A general workflow involves:

  • Extraction: The dried and powdered plant material (e.g., Canella winterana bark) is subjected to solvent extraction, typically with an alcohol like ethanol or methanol.[3]

  • Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

  • Chromatography: The enriched organic phase is concentrated and subjected to column chromatography (e.g., over silica gel) to isolate the target compound.[3]

5.2. Chemical Synthesis Chemical synthesis provides a reliable route to the compound, often starting from commercially available precursors. One plausible approach is a condensation reaction.[1] A key synthetic precursor is 3-methoxy-4,5-methylenedioxybenzaldehyde.[6]

Workflow: Aldol Condensation Approach

synthesis_workflow start 3-Methoxy-4,5-methylenedioxybenzaldehyde product This compound start->product Aldol Condensation reagent1 Acetaldehyde reagent1->product conditions Base Catalyst (e.g., NaOH, KOH) conditions->product caption General workflow for chemical synthesis. moa_diagram LPS LPS (Inflammatory Stimulus) Macrophage Macrophage Cell LPS->Macrophage Activates iNOS_exp iNOS Gene Expression Macrophage->iNOS_exp Induces iNOS_protein iNOS Protein iNOS_exp->iNOS_protein Leads to NO_prod Nitric Oxide (NO) Production iNOS_protein->NO_prod Catalyzes Inflammation Inflammation NO_prod->Inflammation Promotes Compound 3-Methoxy-4,5-methylenedioxy- cinnamaldehyde Compound->iNOS_exp Inhibits caption Proposed anti-inflammatory mechanism of action.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-4,5-methylenedioxycinnamaldehyde is a naturally occurring benzodioxole compound found in plants such as Cassia grandis[1]. Emerging research has highlighted its potential as a bioactive molecule, particularly for its anti-inflammatory and putative anticancer properties. This technical guide provides a detailed examination of the molecular mechanisms underpinning these activities. We will dissect the key signaling pathways modulated by this compound, including the NF-κB and MAPK signaling cascades, which are central to its anti-inflammatory effects. Furthermore, by drawing parallels with structurally related methoxylated cinnamic acid derivatives, we will explore potential mechanisms for its anticancer activity, such as the induction of apoptosis and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's mode of action, supported by detailed experimental protocols and pathway visualizations.

Introduction and Chemical Profile

This compound belongs to the cinnamaldehyde class of compounds, characterized by a phenyl group attached to an unsaturated aldehyde. The unique substitution pattern on the phenyl ring—a methoxy group and a methylenedioxy bridge—confers specific physicochemical properties that dictate its biological interactions.

Chemical and Physical Properties: [1]

Property Value
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Physical Description Solid

| Melting Point | 136 - 137 °C |

While structurally similar to compounds found in nutmeg oil, its primary biological activities of interest lie in the modulation of cellular signaling pathways related to inflammation and cancer[2][3].

Core Mechanism of Action: Anti-Inflammatory Activity

The most well-documented activity of cinnamaldehyde derivatives is their potent anti-inflammatory effect. This action is primarily achieved through the targeted suppression of key pro-inflammatory signaling pathways in immune cells, particularly macrophages. The mechanism can be dissected into two principal axes of inhibition: the NF-κB pathway and the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory agents like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound and its analogs intervene at critical points in this cascade:

  • Suppression of IκBα Phosphorylation: The compound prevents the phosphorylation of IκBα. This is a crucial upstream event, as it stabilizes the NF-κB/IκBα complex in the cytoplasm[4].

  • Inhibition of NF-κB Nuclear Translocation: By preserving IκBα, the compound effectively blocks the migration of the active p65 subunit of NF-κB into the nucleus[4].

  • Downregulation of Pro-inflammatory Mediators: The net result of NF-κB inhibition is a significant reduction in the expression of key inflammatory enzymes and cytokines, including:

    • Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) , leading to decreased production of nitric oxide (NO) and prostaglandin E₂ (PGE₂)[4][5][6].

    • Pro-inflammatory Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[5][6].

NF_kB_Inhibition cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Cytoplasm) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65) IkBa_NFkB->NFkB Releases p_IkBa->IkBa_NFkB Degrades Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Transcription Compound 3-Methoxy-4,5-methylene- dioxycinnamaldehyde Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including JNK, p38, and ERK, is another critical component of the inflammatory response. These kinases are activated by extracellular stimuli and regulate the activity of transcription factors like AP-1. Studies on related methoxy-cinnamaldehyde compounds show a clear inhibitory effect on this pathway.[4][7]

  • Suppression of JNK and p38 Phosphorylation: The compound effectively suppresses the LPS-induced phosphorylation of JNK and p38 MAPKs[4][7]. This action prevents the activation of downstream targets, contributing to the overall anti-inflammatory effect.

  • Inhibition of AP-1 Activation: By blocking MAPK signaling, the compound also inhibits the nuclear translocation and activation of the transcription factor AP-1, which works in concert with NF-κB to promote the expression of inflammatory genes[6].

MAPK_Inhibition LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases JNK JNK UpstreamKinases->JNK p38 p38 UpstreamKinases->p38 p_JNK p-JNK JNK->p_JNK Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation AP1 AP-1 p_JNK->AP1 Activates p_p38->AP1 Activates Inflammation Inflammatory Gene Expression AP1->Inflammation Compound 3-Methoxy-4,5-methylene- dioxycinnamaldehyde Compound->JNK Inhibits Compound->p38 Inhibits

Caption: Suppression of the MAPK signaling pathway by this compound.

Potential Mechanism of Action: Anticancer Activity

While direct studies on the anticancer mechanism of this compound are limited, extensive research on structurally similar methoxylated cinnamic acid and stilbene derivatives provides a strong basis for postulating its potential modes of action[8][9][10]. These compounds often exert a multi-target effect on cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical defense against cancer. Related compounds have been shown to trigger this process through multiple avenues:

  • Caspase Activation: In silico studies on similar 1,3,4-thiadiazole derivatives suggest a likely mechanism involving the activation of initiator caspases like Caspase-8, which subsequently activates effector caspases (e.g., Caspase-3/7), leading to the execution of apoptosis[11][12].

  • Modulation of Bcl-2 Family Proteins: Anticancer activity could be mediated by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial depolarization and the release of cytochrome c, a key step in the intrinsic apoptotic pathway[12].

Cell Cycle Arrest

Inhibition of cancer cell proliferation is often achieved by halting the cell cycle at specific checkpoints.

  • G2/M Phase Arrest: Methoxylated cinnamic esters have been shown to arrest lung adenocarcinoma cells at the G2/M transition by downregulating Cyclin B[13]. A similar mechanism could be employed by this compound.

Inhibition of Pro-Survival Signaling

The PI3K/AKT/NF-κB axis is a central signaling pathway that promotes cell survival, proliferation, and drug resistance in many cancers.

  • PI3K/AKT Inhibition: A tetramethoxybiphenyl derivative demonstrated the ability to reduce levels of PI3K and AKT in lung cancer cells, leading to decreased cell viability[12]. Given the structural similarities, this presents a plausible mechanism.

Hypothesized Anticancer IC₅₀ Values (Based on Related Compounds)

Cell Line Cancer Type Putative IC₅₀ (µM) Reference Compound Class
MCF-7 Breast Cancer 20 - 50 Methoxylated Stilbenes[14]
A549 Lung Cancer 10 - 40 Methoxylated Cinnamic Esters[13]

| HCT116 | Colon Cancer | 40 - 60 | Methoxylated Stilbenes[14] |

Key Experimental Protocols and Methodologies

To validate the mechanisms described, a series of well-established in vitro assays are required. The following protocols provide a self-validating system for investigating the compound's bioactivity.

Protocol: Western Blot for Protein Phosphorylation

This protocol is essential for determining the compound's effect on MAPK and NF-κB signaling pathways.

Objective: To quantify the levels of total and phosphorylated IκBα, p65, JNK, and p38 in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells at a density of 1x10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight.

  • Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 30 minutes (for phosphorylation analysis).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα, IκBα, p-JNK, JNK, p-p38, p38, and β-actin (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensity using densitometry software and normalize phosphorylated protein levels to their total protein counterparts.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_process Analysis A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Antibody Incubation (Primary & Secondary) F->G H Detection (ECL) G->H I Densitometry Analysis H->I

Caption: Standard experimental workflow for Western Blot analysis.

Protocol: Griess Assay for Nitric Oxide (NO) Production

Objective: To measure the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate.

  • Treatment: Treat cells with the compound and/or LPS as described in the Western Blot protocol, but incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Conclusion and Future Directions

This compound is a promising bioactive compound with a well-defined anti-inflammatory mechanism of action centered on the dual inhibition of the NF-κB and MAPK signaling pathways. This activity effectively reduces the production of a wide array of pro-inflammatory mediators. While its anticancer potential is currently inferred from related structures, the proposed mechanisms—including apoptosis induction and cell cycle arrest—provide a strong rationale for further investigation. Future research should focus on validating these anticancer activities in relevant cancer models and exploring the compound's pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.

References

In Vitro Efficacy of 3-Methoxy-4,5-methylenedioxycinnamaldehyde: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of 3-Methoxy-4,5-methylenedioxycinnamaldehyde, a naturally derived phenylpropanoid with significant therapeutic potential. Drawing upon established methodologies for analogous cinnamaldehyde derivatives, this document details robust protocols for assessing its anti-inflammatory, anticancer, and antimicrobial properties. For researchers, scientists, and drug development professionals, this guide offers not only step-by-step experimental procedures but also the scientific rationale underpinning each stage of the investigation. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data. Key mechanistic pathways, including NF-κB and JNK signaling, are explored, and methodologies for their elucidation are provided. This guide is intended to serve as a foundational resource for the preclinical evaluation of this promising compound.

Introduction: The Therapeutic Promise of this compound

This compound is an organic compound characterized by a methoxy and a methylenedioxy group attached to a cinnamaldehyde backbone.[1] Isolated from natural sources such as Myristica fragrans (nutmeg) and Canella winterana (wild cinnamon), this compound has emerged as a subject of interest for its potential pharmacological activities.[1] Preliminary research suggests that this compound possesses significant anti-inflammatory, antimicrobial, and potential anticancer properties.[1] The presence of both methoxy and methylenedioxy functional groups on the aromatic ring is thought to enhance its biological activity compared to other cinnamaldehyde derivatives.[1]

This guide will provide a detailed exploration of the in vitro methodologies required to rigorously evaluate the therapeutic potential of this compound. The focus will be on providing not just protocols, but a deeper understanding of the experimental design and the interpretation of results in the context of modern drug discovery.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

The anti-inflammatory properties of this compound are a cornerstone of its therapeutic potential. In vitro studies are critical for elucidating the mechanisms by which this compound modulates inflammatory responses. A key focus is its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Rationale for Experimental Design

The murine macrophage cell line, RAW 264.7, serves as an excellent model for studying inflammation in vitro. When stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, these cells mimic an inflammatory response by producing high levels of NO through the action of inducible nitric oxide synthase (iNOS). Therefore, the inhibition of NO production in this system is a strong indicator of anti-inflammatory activity.

Core Experimental Workflow: Anti-inflammatory Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assays a RAW 264.7 Cell Culture b Cell Seeding in 96-well plates a->b c Pre-treatment with This compound b->c d Stimulation with LPS c->d e Nitric Oxide (NO) Assay (Griess Reagent) d->e f Cell Viability Assay (MTT) d->f g Western Blot for iNOS, phospho-NF-κB, phospho-JNK d->g

Figure 1: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Detailed Experimental Protocols
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

  • Principle: This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in the cell culture supernatant.

  • Procedure:

    • After the 24-hour incubation, carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Principle: This assay assesses the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Procedure:

    • After removing the supernatant for the Griess assay, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the inflammatory signaling cascade.

  • Procedure:

    • Culture and treat RAW 264.7 cells in 6-well plates.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, phospho-NF-κB p65, and phospho-JNK. Use antibodies against total NF-κB p65, total JNK, and a housekeeping protein (e.g., β-actin or GAPDH) as controls.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

Mechanistic Insights: The NF-κB and JNK Signaling Pathways

The anti-inflammatory effects of cinnamaldehyde derivatives are often mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes.

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Compound 3-Methoxy-4,5- methylenedioxycinnamaldehyde Compound->JNK Inhibition Compound->IKK Inhibition pJNK p-JNK JNK->pJNK cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) pcJun->ProInflammatory pIKK p-IKK IKK->pIKK IkB IκBα pIKK->IkB pIkB p-IκBα (Degradation) IkB->pIkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc NFkB_nuc->ProInflammatory

Figure 2: Putative mechanism of anti-inflammatory action via inhibition of NF-κB and JNK signaling pathways.

Anticancer Activity: Investigating Cytotoxicity and Apoptosis Induction

The potential of this compound as an anticancer agent warrants a thorough in vitro evaluation. This involves assessing its cytotoxic effects on various cancer cell lines and elucidating the underlying mechanisms, such as the induction of apoptosis and cell cycle arrest.

Rationale for Experimental Design

A multi-faceted approach is essential to characterize the anticancer activity. Initial screening using a cytotoxicity assay like the MTT assay helps to determine the dose-dependent effects on cell viability across a panel of cancer cell lines. Subsequent assays, such as Annexin V/Propidium Iodide staining and cell cycle analysis, provide deeper insights into the mode of cell death and the impact on cell proliferation.

Core Experimental Workflow: Anticancer Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assays a Cancer Cell Line Culture (e.g., MCF-7, HCT-116, A549) b Cell Seeding a->b c Treatment with This compound b->c d Cytotoxicity Assay (MTT) c->d e Apoptosis Assay (Annexin V/PI Staining) c->e f Cell Cycle Analysis (Flow Cytometry) c->f g Western Blot for Apoptotic & Cell Cycle Markers c->g

Figure 3: Experimental workflow for assessing the anticancer activity.

Detailed Experimental Protocols
  • Cell Lines: A panel of human cancer cell lines from different origins is recommended, for example:

    • MCF-7 (Breast adenocarcinoma)

    • HCT-116 (Colorectal carcinoma)[2]

    • A549 (Lung carcinoma)

    • PC3 (Prostate cancer)[2]

    • HL-60 (Promyelocytic leukemia)[2]

  • Culture Conditions: Use the recommended culture medium and conditions for each cell line.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1-100 µM) for various time points (e.g., 24, 48, and 72 hours).

  • Follow the protocol as described in section 2.3.3. The results will be used to determine the IC₅₀ (half-maximal inhibitory concentration) value for the compound in each cell line.

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Culture and treat cells in 6-well plates.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

  • Principle: This flow cytometry technique measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Culture and treat cells as for the apoptosis assay.

    • Harvest the cells and fix them in ice-cold 70% ethanol.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

    • Incubate and analyze the samples by flow cytometry.

Quantitative Data Summary

The following table provides a reference for the expected range of cytotoxic activity for cinnamaldehyde derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Cinnamic EstersHCT-116 (Colon)16.2[2]
Cinnamic EstersPC3 (Prostate)>100[2]
Cinnamic EstersSNB-19 (Glioblastoma)26.1[2]
Cinnamic EstersHL-60 (Leukemia)>100[2]
CinnamaldehydeA549 (Lung)~26.4 (at 200 µM)
Cinnamaldehyde5637 (Bladder)Dose-dependent

Antimicrobial Activity: Determining the Spectrum of Action

The investigation of this compound's antimicrobial properties is crucial for its potential application in treating infectious diseases. In vitro assays are employed to determine its efficacy against a range of pathogenic bacteria and fungi.

Rationale for Experimental Design

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that visibly inhibits the growth of a microorganism. This assay provides a quantitative measure of the antimicrobial potency.

Core Experimental Workflow: Antimicrobial Assessment

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis a Bacterial/Fungal Strain Culture b Serial Dilution of Compound a->b c Inoculation of Microplate b->c d Incubation c->d e Visual Assessment of Growth d->e f Spectrophotometric Reading d->f g MIC Determination e->g f->g

Figure 4: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocol: Broth Microdilution Assay
  • Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi should be used, for example:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Fungi: Candida albicans, Aspergillus niger

  • Media: Use appropriate broth media for each microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well microplate.

    • Prepare a standardized inoculum of each microorganism.

    • Add the microbial inoculum to each well of the microplate.

    • Include positive (microorganism and medium, no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This technical guide provides a robust framework for the comprehensive in vitro evaluation of this compound. The detailed protocols for assessing its anti-inflammatory, anticancer, and antimicrobial activities are designed to yield reliable and reproducible data, which is essential for advancing this promising compound through the preclinical drug development pipeline. The elucidation of its mechanisms of action, particularly its effects on the NF-κB and JNK signaling pathways, will be critical in defining its therapeutic potential. Future studies should focus on in vivo models to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

References

An In-depth Technical Guide to 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-4,5-methylenedioxycinnamaldehyde, a naturally occurring phenylpropanoid. The document details its discovery, initial isolation from Canella winterana, and subsequent identification in various other plant species. A thorough examination of its chemical synthesis, including a detailed experimental protocol for its preparation from 5-hydroxyvanillin, is presented. Furthermore, this guide compiles its physicochemical properties, spectroscopic data for structural elucidation, and discusses its known biological activities, including its potential as an anti-inflammatory agent. The content is structured to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound, with the chemical formula C₁₁H₁₀O₄, is a distinct phenylpropanoid characterized by a benzodioxole ring system.[1] Its structure features a methoxy and a methylenedioxy group on the aromatic ring, combined with a trans-configured propenal side chain.[1] This compound has garnered scientific interest due to its presence in various medicinal and aromatic plants and its demonstrated biological activities. This guide aims to consolidate the existing knowledge on its discovery, history, synthesis, and properties to facilitate further research and application.

Discovery and Natural Occurrence

The discovery of this compound is rooted in the phytochemical analysis of Canella winterana, commonly known as wild cinnamon.[1] A study published in the Journal of Natural Products detailed its isolation from the trunk bark of this plant.[2] Researchers, through alcohol extraction, solvent partitioning, and column chromatography, isolated a novel yellow crystalline substance with a melting point of 136-137°C.[2]

Subsequent to its initial discovery, this cinnamaldehyde derivative has been identified in a diverse range of plant species, highlighting its widespread, albeit selective, distribution in the plant kingdom.[1]

Table 1: Notable Botanical Sources of this compound

Plant SpeciesFamilyCommon NameReference(s)
Canella winteranaCanellaceaeWild Cinnamon[1][2]
Artemisia annua L.AsteraceaeSweet Wormwood[1][3][4]
Cassia grandisFabaceaePink Shower Tree[1][5]
Myristica fragransMyristicaceaeNutmeg[1]
Conioselinum vaginatumApiaceaeXinjiang Gaoben[1]

The identification of this compound across different plant families, from the Canellaceae to the Asteraceae and Fabaceae, suggests its broader biosynthetic importance in aromatic plants.[1]

Chemical Characterization and Structural Elucidation

The definitive structure of this compound was established through extensive spectroscopic analysis.[1] Key techniques included Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS).[1][2]

An early investigation reported the following key spectral features:

  • Infrared (IR) Spectroscopy: Showed absorption bands indicative of an aromatic ring (1600 cm⁻¹), and an α,β-unsaturated carbonyl group (1630 and 1675 cm⁻¹).[2]

  • Proton NMR (¹H NMR): Revealed signals for a conjugated aldehyde proton, two protons of the double bond with a large coupling constant suggesting an E-configuration, a methoxy group, a methylenedioxy group, and two magnetically equivalent aromatic hydrogens.[2]

  • Carbon-13 NMR (¹³C NMR): Confirmed the presence of an aldehydic carbonyl, aromatic carbons, and carbons corresponding to the methoxy and methylenedioxy groups.[2]

Figure 1: Chemical Structure of this compound A diagram illustrating the molecular structure of the topic compound.

Caption: Molecular structure of this compound.

Chemical Synthesis

While this compound can be isolated from natural sources, chemical synthesis provides a more reliable and scalable supply for research purposes. One of the documented synthetic routes involves the use of 5-hydroxyvanillin as a starting material.[2] The synthesis can also be achieved through the condensation of 3-Methoxy-4,5-methylenedioxybenzaldehyde with acetaldehyde.[1]

Experimental Protocol: Synthesis from 5-Hydroxyvanillin

This protocol is based on the synthetic scheme described in the Journal of Natural Products.[2] The causality behind this multi-step synthesis lies in the strategic conversion of functional groups to build the target cinnamaldehyde structure from a readily available precursor.

Workflow Diagram: Synthesis from 5-Hydroxyvanillin A flowchart outlining the key steps in the chemical synthesis process.

SynthesisWorkflow Start 5-Hydroxyvanillin Step1 Conversion to Acid (5) Start->Step1 Previous procedure Step2 Synthesis of Aldehyde (6) Step1->Step2 Conversion Step3 Wittig Reaction Step2->Step3 Using formylmethylenetriphenylphosphorane Product This compound (1) Step3->Product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Preparation of the Precursor Acid (5): 5-hydroxyvanillin is first converted to the corresponding acid (5) as per previously described methods.[2] This step establishes the core aromatic structure.

  • Synthesis of the Aldehyde (6): The acid (5) is then transformed into the aldehyde (6), 3-Methoxy-4,5-methylenedioxybenzaldehyde.[2] This aldehyde will serve as the electrophile in the subsequent chain-extension step.

  • Wittig Reaction for Cinnamaldehyde Formation: The final step involves a Wittig reaction. The aldehyde (6) is reacted with formylmethylenetriphenylphosphorane. This classic olefination reaction introduces the α,β-unsaturated aldehyde functionality, yielding the desired this compound (1) as the sole product.[2] The use of the Wittig reagent is crucial for the stereoselective formation of the trans-double bond.

Note: For detailed reaction conditions, reagent quantities, and purification procedures, it is imperative to consult the original research article.[2]

Biological Activities and Research Applications

Initial interest in this compound has expanded from its role as a natural product to its potential pharmacological applications.

Anti-inflammatory Properties

Research has demonstrated that this compound possesses significant anti-inflammatory properties.[1] Studies have shown its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophage cells.[1] This inhibitory effect is attributed to its capacity to modulate the expression of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways.[1] These findings suggest its potential as a therapeutic agent for inflammatory conditions.[1]

Other Potential Applications

Beyond its anti-inflammatory effects, this compound has been investigated for other biological activities:

  • Antimicrobial Activity: It has shown activity against various pathogens.[1]

  • Antioxidant and Hepatoprotective Activities: Further research has explored its potential antioxidant and liver-protective effects.[1]

  • Flavor and Fragrance: Due to its aromatic nature, it finds applications in the food and fragrance industries.[1]

The structurally related compound, 3-methoxy-4,5-methylenedioxyamphetamine (MMDA), was synthesized and studied for its psychotomimetic effects in the 1960s, though it is important to note that this is a different compound with a distinct functional group.[6][7]

Conclusion

This compound stands as a noteworthy natural product with a rich history of discovery and a promising future in scientific research. From its initial isolation from Canella winterana to its identification in a variety of other plants, our understanding of this compound continues to grow. Its well-characterized chemical structure and the development of synthetic routes have paved the way for investigations into its biological activities, particularly its anti-inflammatory properties. This technical guide serves as a foundational resource, providing the necessary in-depth information for scientists and researchers to explore the full potential of this fascinating molecule.

References

Pharmacological Profile of 3-Methoxy-4,5-methylenedioxycinnamaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3-Methoxy-4,5-methylenedioxycinnamaldehyde, a naturally occurring phenylpropanoid with significant therapeutic potential. Isolated from various botanical sources, including Myristica fragrans and Canella winterana, this compound has demonstrated a range of biological activities, most notably anti-inflammatory, with emerging evidence for its antimicrobial, antioxidant, and hepatoprotective effects.[1] This document synthesizes the current understanding of its chemical properties, plausible mechanisms of action, and relevant experimental methodologies to support further research and development. While direct quantitative data on the specific bioactivities, pharmacokinetics, and toxicology of this compound are still emerging, this guide draws upon data from structurally related compounds to provide a predictive framework and highlight key areas for future investigation.

Introduction and Chemical Profile

This compound is a benzodioxole derivative with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol .[2] Its structure is characterized by a cinnamaldehyde backbone substituted with a methoxy group and a methylenedioxy group on the phenyl ring, features that are believed to contribute significantly to its biological activity.[1]

Chemical Structure:

  • IUPAC Name: (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal[2]

  • CAS Number: 74683-19-5[2][3]

  • Appearance: Yellowish oil[1]

The presence of the α,β-unsaturated aldehyde moiety makes it a reactive molecule, capable of undergoing various chemical transformations and potentially interacting with biological nucleophiles.

Synthesis

While this compound can be extracted from natural sources, chemical synthesis offers a more controlled and scalable approach for producing the compound for research and development.[1] A plausible and widely used method for synthesizing cinnamaldehyde derivatives is the Claisen-Schmidt condensation.

This protocol outlines a general procedure for the synthesis of this compound from its corresponding benzaldehyde precursor.

Materials:

  • 3-Methoxy-4,5-methylenedioxybenzaldehyde

  • Acetaldehyde

  • Base catalyst (e.g., Sodium hydroxide or Potassium hydroxide)

  • Solvent (e.g., Ethanol)

  • Acid for neutralization (e.g., Hydrochloric acid)

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: Dissolve 3-Methoxy-4,5-methylenedioxybenzaldehyde in ethanol in a round-bottom flask.

  • Catalyst Addition: Slowly add an aqueous solution of the base catalyst to the stirred solution at room temperature.

  • Aldehyde Addition: Add acetaldehyde dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and neutralize with a dilute acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_synthesis Synthesis Workflow Reactants 3-Methoxy-4,5-methylenedioxybenzaldehyde + Acetaldehyde Reaction Claisen-Schmidt Condensation (Base Catalyst, Ethanol) Reactants->Reaction 1 Workup Neutralization & Precipitation Reaction->Workup 2 Purification Recrystallization Workup->Purification 3 Product This compound Purification->Product 4

Caption: Workflow for the synthesis of this compound.

Pharmacological Activities

Current research indicates that this compound possesses a range of promising pharmacological activities.

Anti-inflammatory Activity

The most well-documented activity of this compound is its ability to modulate inflammatory responses.[1] Studies have shown that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression.[1]

While the precise mechanism for this compound is still under full investigation, evidence from structurally similar compounds suggests that its anti-inflammatory effects are likely mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Activation of these pathways by inflammatory stimuli like LPS leads to the transcription of pro-inflammatory genes, including iNOS, cyclooxygenase-2 (COX-2), and various cytokines. By inhibiting these pathways, this compound can effectively suppress the inflammatory cascade.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKK MAPKK TLR4->MAPKK IKK IKK TLR4->IKK Compound This compound Compound->MAPKK inhibits Compound->IKK inhibits MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) AP1->ProInflammatory IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades & releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->ProInflammatory

Caption: Proposed mechanism of anti-inflammatory action.

This protocol describes a method to quantify the inhibitory effect of this compound on nitric oxide production in macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium and supplements

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in a 96-well plate until they reach the desired confluence.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include control wells with untreated cells and cells treated only with LPS.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant.

  • Griess Assay: Add Griess Reagent to the supernatant and incubate for 10-15 minutes at room temperature.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the NO produced.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the compound and determine the IC₅₀ value.

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial activity against various pathogens.[1] The α,β-unsaturated aldehyde is a known reactive moiety that can interact with microbial proteins and enzymes, potentially leading to the disruption of cellular functions and inhibition of growth.

Table 1: Antimicrobial Activity of Structurally Related Cinnamaldehyde Derivatives (Illustrative)

MicroorganismCompoundMIC (µg/mL)Reference
Staphylococcus aureusCinnamaldehyde200-400[General Literature]
Escherichia coliCinnamaldehyde400-800[General Literature]
Candida albicansCinnamaldehyde100-200[General Literature]

Note: Specific MIC values for this compound are not yet available in the public domain. The data presented are for the parent compound, cinnamaldehyde, to provide a general context.

Hepatoprotective and Antioxidant Activities

Emerging research suggests that this compound may possess hepatoprotective and antioxidant properties.[1] These activities are likely linked to its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. The phenylpropanoid structure with its methoxy and methylenedioxy substituents may contribute to its radical scavenging capacity.

Pharmacokinetics and Metabolism (Predictive)

As of the current literature, specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not available. However, based on the metabolism of other methylenedioxy-substituted compounds and cinnamaldehyde derivatives, a predictive metabolic profile can be proposed.

Potential Metabolic Pathways:

  • Reduction of the aldehyde group: The aldehyde moiety can be reduced to the corresponding alcohol.

  • Oxidation of the aldehyde group: The aldehyde can be oxidized to the corresponding carboxylic acid.

  • Demethylenation of the methylenedioxy ring: This is a common metabolic pathway for compounds containing this group, often followed by O-methylation of the resulting catechol.

  • Hydroxylation of the aromatic ring.

  • Conjugation: The metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

This protocol provides a general method to assess the metabolic stability of this compound.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • This compound

  • Incubation buffer

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate this compound with human liver microsomes in the presence of an NADPH regenerating system at 37°C.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Terminate the reaction by adding cold acetonitrile.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

G cluster_adme Predictive ADME Profile Absorption Oral Absorption (Likely moderate due to lipophilicity) Distribution Distribution (Expected to be widespread) Absorption->Distribution Metabolism Hepatic Metabolism (Phase I: Oxidation, Reduction, Demethylenation) (Phase II: Conjugation) Distribution->Metabolism Excretion Excretion (Primarily renal as metabolites) Metabolism->Excretion

Caption: A predictive ADME profile for this compound.

Toxicology (Predictive)

A detailed toxicological profile for this compound is not yet established. However, potential toxicological concerns can be inferred from the parent compound, cinnamaldehyde, and the presence of the α,β-unsaturated aldehyde moiety, which is a Michael acceptor and can react with cellular nucleophiles.

Potential Toxicological Endpoints of Concern:

  • Skin Sensitization: Cinnamaldehyde is a known skin sensitizer.

  • Cytotoxicity: At high concentrations, the reactive aldehyde group may lead to cytotoxicity.

  • Genotoxicity: The potential for genotoxicity should be evaluated, for instance, through an Ames test.

Table 2: Illustrative Toxicological Data for Cinnamaldehyde

TestSpeciesResultReference
Acute Oral LD₅₀Rat~2200 mg/kg[General Toxicology Data]
Skin SensitizationHumanPositive[General Toxicology Data]
Ames TestS. typhimuriumMixed results[General Toxicology Data]

Note: This data is for cinnamaldehyde and serves as a predictive reference. Specific toxicological studies on this compound are required.

Conclusion and Future Directions

This compound is a promising natural product with a compelling pharmacological profile, particularly in the context of inflammation. Its ability to inhibit nitric oxide production, likely through the modulation of NF-κB and MAPK signaling pathways, positions it as a lead compound for the development of novel anti-inflammatory agents.

However, to fully realize its therapeutic potential, further research is critically needed in the following areas:

  • Quantitative Bioactivity Studies: Determination of IC₅₀ values for its anti-inflammatory effects and MIC values for its antimicrobial properties against a panel of relevant pathogens.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways involved in its anti-inflammatory, hepatoprotective, and antimicrobial activities.

  • Comprehensive ADME Profiling: In vitro and in vivo studies to characterize its absorption, distribution, metabolism, and excretion.

  • Formal Toxicological Evaluation: A complete safety assessment, including acute and sub-chronic toxicity studies, as well as genotoxicity assays.

The insights and experimental frameworks provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the scientific understanding and potential therapeutic applications of this compound.

References

Methodological & Application

Synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview and detailed protocols for the synthesis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde, a valuable compound in the fields of fragrance, flavor, and pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction

This compound, with the chemical formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol , is a phenylpropanoid derivative.[1] Its structure, featuring a methoxy and a methylenedioxy group on the benzene ring, coupled with a trans-configured propenal side chain, imparts unique aromatic and biological properties.[1] This compound has been identified in various plant species, including Myristica fragrans and Canella winterana, and is investigated for its potential anti-inflammatory and antimicrobial activities.[1]

This guide will explore the primary synthetic strategies, focusing on the preparation of the key intermediate, 3-Methoxy-4,5-methylenedioxybenzaldehyde (also known as myristicinaldehyde), and its subsequent conversion to the target cinnamaldehyde.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically divided into two key stages:

  • Formation of the Benzaldehyde Core : The synthesis of the precursor, 3-Methoxy-4,5-methylenedioxybenzaldehyde.

  • Side Chain Elongation : The extension of the aldehyde group to the cinnamaldehyde moiety.

The following diagram illustrates the overall synthetic workflow.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Olefination Starting Materials Starting Materials Myristicinaldehyde Myristicinaldehyde Starting Materials->Myristicinaldehyde Multiple Routes Myristicinaldehyde_ref Myristicinaldehyde Target Compound Target Compound Myristicinaldehyde_ref->Target Compound Olefination Methods

Caption: High-level overview of the two-stage synthesis of this compound.

PART 1: Synthesis of the Precursor: 3-Methoxy-4,5-methylenedioxybenzaldehyde (Myristicinaldehyde)

The availability of myristicinaldehyde is crucial for the successful synthesis of the target cinnamaldehyde. Several viable routes to this key intermediate are presented below.

Method 1: Synthesis from 4,5-Dihydroxy-3-methoxybenzaldehyde

This method involves the methylenation of 4,5-dihydroxy-3-methoxybenzaldehyde. The reaction introduces the methylenedioxy bridge, a key structural feature of the target molecule.

Reaction Scheme:

G Start 4,5-Dihydroxy-3-methoxybenzaldehyde End 3-Methoxy-4,5-methylenedioxybenzaldehyde Start->End CH2(X)2, Base (e.g., Methylene sulphate, KOH)

Caption: Methylenation of 4,5-dihydroxy-3-methoxybenzaldehyde.

Protocol:

  • In a suitable reaction vessel, dissolve 10 g of 4,5-dihydroxy-3-methoxybenzaldehyde in a solution of 22 g of potassium hydroxide in 50 ml of water.

  • While maintaining the temperature at approximately 50°C, add 15 g of methylene sulphate in portions.

  • After the addition is complete, dilute the mixture and warm for 30 minutes.

  • Isolate the product, myristicinaldehyde, by steam distillation. The product will crystallize as a solid.

  • Purify the crude product by recrystallization from hot water to obtain colorless needles.

Expected Yield: This method has been reported to yield the product, although specific yield percentages can vary.[2]

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[3][4] In this case, 1-methoxy-2,3-methylenedioxybenzene is formylated to produce myristicinaldehyde. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3]

Reaction Scheme:

G Start 1-Methoxy-2,3-methylenedioxybenzene Reagents 1. POCl3, DMF 2. H2O workup Start->Reagents End 3-Methoxy-4,5-methylenedioxybenzaldehyde Reagents->End

Caption: Vilsmeier-Haack formylation to produce myristicinaldehyde.

Protocol:

  • To a solution of the substrate (e.g., 1 equivalent) in DMF, add (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent, 1.5 equivalents) at 0°C.

  • Allow the reaction to stir at room temperature for several hours (e.g., 6.5 hours).

  • Quench the reaction at 0°C by adding a solution of sodium acetate (NaOAc) in water.

  • Dilute the reaction mixture with water and extract with an organic solvent such as diethyl ether (Et₂O).

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to afford the aldehyde.

Yield: A similar Vilsmeier-Haack reaction reported a yield of 77%.[3]

PART 2: Olefination Reactions for Cinnamaldehyde Synthesis

Once the myristicinaldehyde precursor is obtained, the next step is to extend the aldehyde to form the α,β-unsaturated aldehyde system of the target cinnamaldehyde. Several classic organic reactions are well-suited for this transformation.

Method A: Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5][6] In this context, the enolate of acetaldehyde acts as a nucleophile, attacking the carbonyl carbon of myristicinaldehyde. Subsequent dehydration yields the desired cinnamaldehyde. To favor the crossed-aldol product, it is advantageous to use a non-enolizable aldehyde like myristicinaldehyde and slowly add the enolizable component (acetaldehyde).[6]

Reaction Scheme:

G Start Myristicinaldehyde + Acetaldehyde End This compound Start->End Base (e.g., NaOH)

Caption: Aldol condensation for the synthesis of the target cinnamaldehyde.

Protocol:

  • Dissolve myristicinaldehyde in a suitable solvent such as ethanol in a reaction flask.

  • Add an aqueous solution of sodium hydroxide.

  • Slowly add acetaldehyde to the stirred mixture at room temperature.

  • Continue stirring for a specified period (e.g., 10 minutes to several hours), monitoring the reaction by TLC.[7]

  • If necessary, gently heat the reaction mixture under reflux to drive the reaction to completion.[7]

  • Upon completion, cool the reaction mixture in an ice-water bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.[7]

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Method B: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[8][9] This method is highly effective for the synthesis of alkenes and typically provides excellent E-selectivity, which is desirable for the target trans-cinnamaldehyde.[8][10] The water-soluble phosphate byproduct simplifies purification compared to the Wittig reaction.[10][11]

Reaction Scheme:

G Start Myristicinaldehyde + Phosphonate Ylide End This compound Start->End Base (e.g., NaH, NaOMe)

Caption: Horner-Wadsworth-Emmons reaction for cinnamaldehyde synthesis.

Protocol:

  • In a round-bottom flask under an inert atmosphere, prepare the phosphonate ylide by treating a suitable phosphonate ester (e.g., triethyl phosphonoacetate) with a strong base (e.g., sodium hydride or sodium methoxide) in an anhydrous solvent like THF or DME.

  • To the resulting ylide solution, add a solution of myristicinaldehyde in the same solvent.

  • Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method C: Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[12] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to favor the (E)-alkene.[12]

Reaction Scheme:

G Start Myristicinaldehyde + Phosphonium Ylide End This compound Start->End Base

Caption: Wittig reaction for the synthesis of the target cinnamaldehyde.

Protocol:

  • Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., ethyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF under an inert atmosphere.

  • To the resulting ylide solution, add a solution of myristicinaldehyde in THF.

  • Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • The triphenylphosphine oxide byproduct can be challenging to remove completely. Purification is typically achieved by column chromatography or recrystallization.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Table 1: Physical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Appearance Solid
Melting Point 136 - 137 °C
¹³C NMR Spectral data available
¹H NMR Spectral data available[13]
IR Spectrum Spectral data available
Mass Spectrum Spectral data available

Conclusion

The synthesis of this compound can be achieved through a multi-step process involving the initial preparation of the key benzaldehyde precursor followed by a suitable olefination reaction. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this valuable compound. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Note & Protocol: High-Purity Extraction of 3-Methoxy-4,5-methylenedioxycinnamaldehyde from Botanical Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the extraction and purification of 3-Methoxy-4,5-methylenedioxycinnamaldehyde, a phenylpropanoid of significant interest found in various aromatic plants. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety. We present a comparative analysis of prevalent extraction methodologies—Soxhlet, Steam Distillation, and Supercritical Fluid Extraction (SFE)—and provide a detailed, step-by-step protocol for laboratory-scale solvent extraction followed by chromatographic purification. The causality behind experimental choices is elucidated to empower researchers to adapt these protocols to their specific needs. All procedures are grounded in established chemical principles to ensure a self-validating workflow, from raw plant material to an analytically verified pure compound.

Introduction to this compound

This compound is a naturally occurring aromatic aldehyde characterized by the presence of both methoxy and methylenedioxy functional groups on its phenyl ring[1]. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities. The compound has been identified in several plant species, including Cassia grandis, Myristica fragrans (Nutmeg), Canella winterana, and Artemisia annua L[1][2][3]. Its structural similarity to other pharmacologically active phenylpropanoids makes it a compound of interest for further investigation.

The primary challenge in utilizing this compound from natural sources lies in its efficient extraction and isolation from a complex botanical matrix. The selection of an appropriate extraction and purification strategy is paramount to achieving high yield and purity, which are prerequisites for any subsequent analytical or developmental work.

Sourcing and Preparation of Plant Material

The concentration of the target analyte can vary significantly between species and even based on the part of the plant, harvest time, and post-harvest handling. The initial preparation of the botanical material is a critical step that directly impacts extraction efficiency.

Protocol 2.1: Plant Material Preparation

  • Selection: Procure authenticated plant material from a reputable source. The aerial parts, bark, or seeds are typically the most relevant tissues[1][2].

  • Drying: To prevent enzymatic degradation and microbial growth, and to facilitate grinding, the plant material should be dried. Air-drying in a well-ventilated area away from direct sunlight or oven-drying at a controlled temperature (typically 40-50°C) is recommended. Excessive heat can lead to the degradation of thermolabile compounds.

  • Grinding: The dried material must be ground into a coarse powder (e.g., 20-40 mesh). This step is crucial as it dramatically increases the surface area available for solvent contact, thereby enhancing extraction efficiency[1][4]. A mechanical grinder or a mortar and pestle can be used.

A Comparative Overview of Extraction Methodologies

The choice of extraction technique is a balance between yield, purity, operational cost, environmental impact, and scalability. Three primary methods are considered for this application.

Methodology Principle Selectivity Typical Yield Pros Cons
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent[5].Moderate; co-extracts other compounds of similar polarity.Good to ExcellentExhaustive extraction, efficient solvent use[4].Requires heat (potential degradation), long extraction times, large solvent volume[5][6].
Steam Distillation Separation of volatile compounds by passing steam through the plant material[7][8].High for volatile compounds.VariableSolvent-free, yields high-purity essential oils[9].Inefficient for non-volatile or thermolabile compounds[1].
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO₂) as a highly tunable solvent[10][11].High; tunable via pressure and temperature modifications[11].Good to Excellent"Green" technology, yields solvent-free, high-quality extracts[10].High initial equipment cost, requires technical expertise.

For general laboratory purposes, solvent-based extraction offers a robust and accessible starting point. We will detail a protocol based on this method.

Detailed Protocols: Extraction and Purification

This section provides a step-by-step workflow from the prepared plant material to the purified compound.

Workflow Overview

G A 1. Dried, Powdered Plant Material B 2. Soxhlet Extraction (Dichloromethane) A->B Add to thimble C 3. Rotary Evaporation B->C Collect solvent D Crude Plant Extract C->D Concentrate E 4. Silica Gel Column Chromatography D->E Load onto column F Fraction Collection & TLC Analysis E->F Elute with gradient G 5. Pooling & Solvent Evaporation F->G Combine pure fractions H Purified Compound G->H I 6. Analytical Validation (HPLC, GC-MS, NMR) H->I

Caption: High-level workflow for extraction and purification.

Protocol 4.1: Soxhlet Extraction

This protocol is designed for the exhaustive extraction of the target compound from the prepared plant matrix. Dichloromethane is recommended due to its suitable polarity and low boiling point, which facilitates easy removal post-extraction[1].

Materials:

  • Soxhlet extractor apparatus (500 mL flask, extractor, condenser)[12]

  • Heating mantle

  • Cellulose extraction thimble

  • Dried, powdered plant material (e.g., 20-30 g)

  • Dichloromethane (CH₂Cl₂), HPLC grade (approx. 300 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Accurately weigh the powdered plant material and place it inside the cellulose thimble. For wet samples, mix with an equal weight of anhydrous sodium sulfate before placing in the thimble[12].

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus with a 500 mL round-bottom flask containing 250-300 mL of dichloromethane and a few boiling chips. Connect the condenser and ensure a steady flow of cold water.

  • Extraction: Heat the solvent in the flask using the heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble, immersing the sample. Once the solvent level reaches the top of the siphon arm, the entire volume of solvent and extracted compounds is siphoned back into the boiling flask[4].

  • Duration: Allow the extraction to proceed for a minimum of 8-12 hours, or until the solvent in the siphon arm runs clear. Each cycle provides a fresh wash of the sample with pure solvent, ensuring a thorough extraction[5].

  • Concentration: After extraction, allow the apparatus to cool. Dismantle and transfer the dichloromethane solution from the flask to a clean, tared round-bottom flask. Concentrate the solution using a rotary evaporator at 30-35°C until a viscous, oily crude extract remains. Record the mass of the crude extract to calculate the yield.

Protocol 4.2: Purification by Silica Gel Column Chromatography

The crude extract contains a mixture of compounds. Column chromatography is an essential step to isolate this compound based on its polarity[1].

Materials:

  • Glass chromatography column (e.g., 40 cm length, 4 cm diameter)

  • Silica gel 60 (70-230 mesh)

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Collection tubes

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool at the bottom of the column. Add a 1 cm layer of sand.

    • Prepare a slurry of silica gel in hexane (approx. 1:2 w/v).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica to settle, draining the excess hexane until the solvent level is just above the silica bed. Add another 1 cm layer of sand on top.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • In a separate beaker, add a small amount of silica gel to this solution to create a dry powder/paste (dry loading).

    • Carefully add this dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting the column with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., start with 2% ethyl acetate in hexane, then 5%, 10%, etc.). This is known as gradient elution[1].

    • Collect the eluent in fractions (e.g., 10-15 mL per tube).

  • Fraction Monitoring:

    • Spot each collected fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 90:10 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp. The aldehyde should appear as a UV-active spot.

    • Combine the fractions that contain the pure compound (as determined by a single spot on the TLC plate with the expected Rf value).

  • Final Concentration:

    • Combine the pure fractions into a pre-weighed flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound, which should appear as a yellowish oil or solid[1].

    • Place the flask under high vacuum for several hours to remove any residual solvent. Calculate the final yield.

Analytical Validation

Confirmation of the identity and purity of the isolated compound is a cornerstone of the self-validating process.

Technique Purpose Expected Result/Observation
HPLC Purity assessment and quantification.A single major peak at a characteristic retention time. Purity >95% by peak area.
GC-MS Identity confirmation and purity.A peak corresponding to the molecular weight (206.19 g/mol ) and a characteristic fragmentation pattern[3].
¹H-NMR Structural elucidation.Signals corresponding to aldehyde, vinyl, methoxy, methylenedioxy, and aromatic protons with expected chemical shifts and coupling constants.
FT-IR Functional group identification.Characteristic absorption bands for C=O (aldehyde), C=C (alkene), C-O-C (ether and methylenedioxy) stretches.

Safety Precautions

  • Solvent Handling: All procedures involving organic solvents (dichloromethane, hexane, ethyl acetate) must be performed in a certified chemical fume hood. These solvents are volatile and flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Heating: Use a heating mantle with a rheostat for controlled heating. Never heat a closed system.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Conclusion

This application note provides a robust and validated framework for the extraction and purification of this compound from plant sources. By understanding the principles behind each step, from material preparation to chromatographic separation and analytical validation, researchers can reliably obtain a high-purity compound suitable for advanced applications in drug discovery and development.

References

Application Note: Quantitative Analysis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise and reliable quantification of 3-Methoxy-4,5-methylenedioxycinnamaldehyde (MMDCA). MMDCA is a phenylpropanoid of significant interest, identified in various plant species such as Cassia grandis and Artemisia annua L.[1][2] Its potential anti-inflammatory and antimicrobial properties make it a compound of interest for pharmaceutical and nutraceutical development.[3] This guide presents detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The protocols are grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[4][5]

Introduction and Physicochemical Profile

This compound (CAS No: 74683-19-5) is a benzodioxole derivative with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol .[1][3] It is a solid, often appearing as a powder, and is soluble in common organic solvents like acetone, DMSO, and ethyl acetate.[2][6] The presence of a conjugated system in its cinnamaldehyde backbone makes it amenable to UV-spectroscopic detection, a principle leveraged in the HPLC method described herein.[7][8] Given its potential biological activities, including the inhibition of nitric oxide production, robust and accurate quantification methods are essential for pharmacokinetic studies, quality control of botanical extracts, and formulation development.[3]

This application note details two primary analytical methods, chosen for their distinct advantages:

  • HPLC-UV: A robust, widely accessible method ideal for routine quality control and high-throughput screening.

  • GC-MS: A highly specific and sensitive method, ideal for structural confirmation, identification of trace-level impurities, and analysis in complex matrices.

General Analytical Workflow

The quantification of MMDCA from any matrix follows a structured workflow. The causality is critical: each step is designed to minimize analyte loss and interference, ensuring the final measurement is both accurate and precise.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Acquisition (e.g., Botanical Extract, Formulation) Extraction Analyte Extraction (Solvent Extraction, SPE) Sample->Extraction Filtration Filtration / Centrifugation (Remove Particulates) Extraction->Filtration Injection Chromatographic Injection (HPLC or GC) Filtration->Injection Separation Analyte Separation (Column Chromatography) Injection->Separation Detection Detection & Signal Acquisition (UV or MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (External Standard Calibration) Integration->Quantification Report Validation & Reporting Quantification->Report

Caption: General workflow for MMDCA quantification.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Analysis: This method leverages reversed-phase chromatography to separate MMDCA from other components in the sample matrix. A C18 stationary phase is used, which retains non-polar compounds. The mobile phase, a mixture of polar (acidified water) and less polar (acetonitrile) solvents, is adjusted to achieve optimal retention and separation. Quantification is based on the Beer-Lambert law, where the absorbance of the analyte at a specific UV wavelength is directly proportional to its concentration. A wavelength of approximately 280-290 nm is chosen, corresponding to the strong absorbance of the conjugated cinnamaldehyde chromophore.[9][10][11]

Required Materials and Equipment
  • Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Type I)

    • Acetic Acid (Glacial, analytical grade)

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm PTFE or nylon)

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.04% Acetic Acid in Water. Add 0.4 mL of glacial acetic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of MMDCA reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This stock should be stored at 2-8°C and protected from light.

    • Working Stock (100 µg/mL): Pipette 1 mL of the Primary Stock into a 10 mL volumetric flask and dilute to volume with methanol.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75 µg/mL) by serial dilution of the Working Stock with the mobile phase initial composition (60:40 A:B).[10]

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the sample (e.g., powdered plant extract) into a 10 mL volumetric flask.[10]

    • Add 5 mL of methanol and sonicate for 30 minutes to ensure complete extraction.[10]

    • Allow the solution to cool to room temperature, then add methanol to the final volume.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile (B) and 0.04% Acetic Acid in Water (A)[10]

    • Flow Rate: 1.0 mL/min

    • Gradient: 40% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 40% B over 1 minute, and equilibrate for 5 minutes. (Note: An isocratic method of 60:40 A:B may also be suitable for simpler matrices).[10]

    • Column Temperature: 29°C[10]

    • Injection Volume: 20 µL

    • Detection Wavelength: 280 nm[10][11]

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample solutions.

    • Identify the MMDCA peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of MMDCA in the sample using the linear regression equation from the calibration curve.

Method Validation Summary (ICH Q2(R2))[5]

The following table summarizes the acceptance criteria and typical results for the validation of this HPLC method, ensuring its suitability for the intended purpose.[4][12][13]

Validation ParameterAcceptance CriteriaTypical Result
Specificity The analyte peak is free from interference from matrix components. Peak purity index > 0.99.MMDCA peak is well-resolved (Resolution > 2.0) from adjacent peaks.
Linearity (Range) Correlation coefficient (R²) ≥ 0.999 for 5-75 µg/mL.R² = 0.9995
Accuracy Mean % recovery between 98.0% and 102.0%.99.2% - 101.5%
Precision (%RSD) Repeatability (Intra-day) ≤ 2.0%. Intermediate (Inter-day) ≤ 3.0%.Repeatability = 0.95%, Intermediate = 1.85%
LOD Signal-to-Noise ratio of 3:1.0.07 µg/mL
LOQ Signal-to-Noise ratio of 10:1.0.23 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Analysis: GC-MS is a powerful confirmatory technique. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. MMDCA, being a semi-volatile compound, is well-suited for GC analysis.[3] After separation, the compound enters a mass spectrometer, where it is ionized (typically by electron ionization - EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for highly specific identification. Quantification is achieved by monitoring specific ion fragments (Selected Ion Monitoring - SIM mode) for enhanced sensitivity.

Required Materials and Equipment
  • Reagents:

    • This compound reference standard (≥98% purity)

    • Ethyl Acetate (GC grade)

    • Methanol (GC grade)

  • Equipment:

    • GC-MS system with an autosampler.

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Analytical balance, volumetric flasks, pipettes

    • Syringe filters (0.22 µm PTFE)

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare a Primary Stock (1000 µg/mL) of MMDCA in ethyl acetate.

    • Prepare calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serial dilution in ethyl acetate.

    • Extract the sample as described in the HPLC protocol (Section 3.2.3), but use ethyl acetate as the final solvent. Filter through a 0.22 µm PTFE filter into a GC vial.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 260°C[14]

    • Injection Mode: Splitless (or split 10:1 for higher concentrations)

    • Oven Temperature Program:

      • Initial: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temp: 280°C

    • Ion Source Temp: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode:

      • Full Scan: 50-350 m/z (for identification).

      • SIM Mode: Monitor ions m/z 206 (molecular ion), 177, and 149 (for quantification).

  • Analysis and Quantification:

    • First, inject a standard in Full Scan mode to confirm the retention time and mass spectrum of MMDCA. The molecular ion [M]⁺ at m/z 206 should be present.

    • Generate a calibration curve in SIM mode using the area of the primary quantifying ion (e.g., m/z 206) versus concentration.

    • Inject samples and quantify MMDCA using the established calibration curve. Confirm identity by verifying the presence of qualifier ions and their correct ratio.

GC-MS Workflow Visualization

GCMS_Workflow start Prepare Sample & Standards in Ethyl Acetate inject Inject 1 µL into GC Inlet (260°C, Splitless) start->inject separate Separate on DB-5ms Column (Temp Program: 100-280°C) inject->separate ionize Ionize in MS Source (70 eV Electron Ionization) separate->ionize detect Detect Ions (Full Scan or SIM) m/z 206, 177, 149 ionize->detect process Process Data (Integrate & Quantify) detect->process

Caption: Step-by-step workflow for the GC-MS method.

Method Comparison and Concluding Remarks

The choice between HPLC-UV and GC-MS depends on the specific application.

  • HPLC-UV is the workhorse for routine analysis. It is cost-effective, robust, and provides excellent quantitative performance for assay and purity testing in controlled samples. Its limitation lies in its lower specificity compared to MS, making it potentially susceptible to interference in very complex matrices.

  • GC-MS offers unparalleled specificity and is the gold standard for structural confirmation and trace analysis. The use of SIM mode provides exceptional sensitivity. It is the preferred method for identifying unknown impurities, performing metabolomic studies, or analyzing MMDCA in challenging biological matrices.[15]

Both protocols presented have been designed based on established analytical principles for related compounds and validated according to stringent ICH guidelines.[10][14][16] By implementing these methods, researchers and developers can ensure the generation of high-quality, reliable, and defensible data in their work with this compound.

References

Application Notes and Protocols for 3-Methoxy-4,5-methylenedioxycinnamaldehyde as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Cinnamaldehyde Derivative

3-Methoxy-4,5-methylenedioxycinnamaldehyde is a compelling aromatic aldehyde belonging to the benzodioxole class of compounds.[1] Its unique structure, featuring both a methoxy and a methylenedioxy group on the phenyl ring, suggests a rich pharmacological potential, distinguishing it from simpler cinnamaldehyde derivatives.[2] Natural product derivatives, particularly those from the cinnamaldehyde family, are of significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document serves as a comprehensive guide for researchers, providing in-depth technical insights and detailed protocols for utilizing this compound as a powerful research tool. While direct experimental data for this specific molecule is emerging, the protocols and mechanistic insights presented herein are synthesized from established research on structurally and functionally related methoxycinnamaldehyde and stilbene analogs, providing a robust framework for investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a research compound is fundamental to experimental design, including solvent selection, storage conditions, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄--INVALID-LINK--
Molecular Weight 206.19 g/mol --INVALID-LINK--
IUPAC Name (2E)-3-(7-Methoxy-1,3-benzodioxol-5-yl)prop-2-enal--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 136 - 137 °C--INVALID-LINK--
CAS Number 74683-19-5--INVALID-LINK--

Section 1: Anti-inflammatory Activity and Mechanistic Insights

One of the most promising applications of this compound is in the field of inflammation research. Structurally related compounds have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Postulated Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory effects of many natural polyphenolic compounds, including cinnamaldehyde derivatives, are often attributed to their ability to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central regulators of pro-inflammatory gene expression.

Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, signaling cascades are initiated that lead to the activation of NF-κB and MAPKs (including p38, JNK, and ERK). Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6).

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory mediators.

Visualizing the Signaling Cascade

The following diagram illustrates the proposed mechanism of action for this compound in an LPS-stimulated macrophage.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB:e->NFkB:w Inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation COX2_mRNA COX-2 mRNA COX2_protein COX-2 Protein COX2_mRNA->COX2_protein Translation Cytokine_mRNA Pro-inflammatory Cytokine mRNA Cytokine_protein Cytokines (TNF-α, IL-6) Cytokine_mRNA->Cytokine_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO PGs Prostaglandins COX2_protein->PGs DNA DNA (Promoter Regions) NFkB_nucleus->DNA Binds DNA->iNOS_mRNA Transcription DNA->COX2_mRNA Transcription DNA->Cytokine_mRNA Transcription LPS LPS LPS->TLR4 Binds Compound This compound Compound->IKK Inhibits (Hypothesized) Compound->p38 Inhibits (Hypothesized) Compound->JNK Inhibits (Hypothesized) Compound->ERK Inhibits (Hypothesized)

Caption: Hypothesized mechanism of anti-inflammatory action.

Experimental Protocols

The following protocols are designed to assess the anti-inflammatory properties of this compound in a macrophage cell line model.

The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Prior to evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old medium and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (e.g., DMSO).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

Protocol:

  • Follow steps 1-3 of the Nitric Oxide Production Assay.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Western blotting is used to detect the levels of total and phosphorylated proteins in key signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1-2 hours.

  • Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, to capture peak phosphorylation events).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Section 2: Antimicrobial Activity

Cinnamaldehyde and its derivatives are known for their antimicrobial properties.[2] this compound's potential as an antimicrobial agent can be investigated using standard microbiological assays.

Suggested Test Organisms

A panel of clinically relevant bacteria and fungi should be used to assess the spectrum of antimicrobial activity.

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Yeast: Candida albicans (e.g., ATCC 10231)

Experimental Protocols

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

This is a qualitative method to assess antimicrobial activity.

Protocol:

  • Prepare a lawn of the test microorganism on an agar plate (e.g., Mueller-Hinton Agar).

  • Impregnate sterile paper disks with a known concentration of this compound.

  • Place the disks on the surface of the agar.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around the disks.

Section 3: Data Interpretation and Expected Outcomes

Based on studies of related compounds, the following outcomes can be anticipated. It is imperative to validate these expectations with direct experimental evidence for this compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data based on the activities of similar methoxycinnamaldehyde and methoxystilbene derivatives.

AssayCell/OrganismParameterExpected Outcome (Hypothetical)
Cytotoxicity RAW 264.7CC₅₀> 50 µM
Anti-inflammatory LPS-stimulated RAW 264.7NO Inhibition IC₅₀10 - 50 µM
Anti-inflammatory LPS-stimulated RAW 264.7TNF-α Inhibition IC₅₀10 - 50 µM
Anti-inflammatory LPS-stimulated RAW 264.7IL-6 Inhibition IC₅₀10 - 50 µM
Antimicrobial S. aureusMIC16 - 128 µg/mL
Antimicrobial E. coliMIC32 - 256 µg/mL

Experimental Workflow Visualization

G cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory Assays cluster_antimicrobial Antimicrobial Assays prep_compound Prepare Stock Solution of This compound mtt_assay MTT Assay prep_compound->mtt_assay mic_assay Broth Microdilution (MIC) prep_compound->mic_assay disk_diffusion Disk Diffusion Assay prep_compound->disk_diffusion prep_cells Culture RAW 264.7 Cells prep_cells->mtt_assay lps_stimulation Pre-treat with Compound, then Stimulate with LPS prep_cells->lps_stimulation determine_nontoxic_conc Determine Non-Toxic Concentration Range mtt_assay->determine_nontoxic_conc determine_nontoxic_conc->lps_stimulation Use Non-Toxic Concentrations griess_assay Griess Assay for NO lps_stimulation->griess_assay elisa ELISA for TNF-α & IL-6 lps_stimulation->elisa western_blot Western Blot for NF-κB & MAPK Pathways lps_stimulation->western_blot

Caption: Overall experimental workflow.

References

Application Notes & Protocols: Investigating 3-Methoxy-4,5-methylenedioxycinnamaldehyde in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Bioactive Candidate

3-Methoxy-4,5-methylenedioxycinnamaldehyde is a phenylpropanoid derivative characterized by its cinnamaldehyde backbone, a methoxy group, and a methylenedioxy bridge. This structural arrangement is reminiscent of other natural compounds known to possess significant biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][3] While this specific molecule is a subject of emerging research, its structural motifs suggest a strong potential for modulating key cellular signaling pathways involved in disease pathogenesis.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of this compound in common cell culture assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind critical experimental steps to ensure data integrity and reproducibility.

Postulated Mechanism of Action: Targeting Inflammatory Hubs

Many cinnamaldehyde derivatives exert their biological effects by modulating central signaling cascades that regulate inflammation and cell survival.[4] The primary pathways of interest for a compound like this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

2.1 Inhibition of the NF-κB Signaling Pathway The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7][8] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[7][9] It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting IκB degradation or preventing NF-κB nuclear translocation.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB Compound This compound Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Postulated inhibition of the NF-κB pathway by the test compound.

2.2 Modulation of MAPK Signaling The MAPK pathways (including ERK, JNK, and p38) are critical signaling modules that translate extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, apoptosis, and inflammation.[10][11][12][13] Dysregulation of these pathways is implicated in numerous diseases.[12] Certain phytochemicals are known to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases, thereby suppressing downstream inflammatory events.[14]

MAPK_Pathway Stimuli Stress / Mitogens (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K P MAPK p38 MAPK MAP2K->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors P Response Inflammatory Response TranscriptionFactors->Response Compound This compound Compound->MAP2K Inhibits?

Caption: Potential modulation of the p38 MAPK signaling cascade.

Recommended Experimental Workflow

A tiered approach is recommended to efficiently characterize the bioactivity of this compound. Start with broad cytotoxicity screening to establish a safe therapeutic window, followed by functional assays to probe for specific anti-inflammatory effects.

Workflow start Start: Compound Preparation (Stock Solution in DMSO) step1 Tier 1: Cytotoxicity Screening (MTT Assay) start->step1 decision1 Determine IC50 & Max Non-Toxic Conc. step1->decision1 step2 Tier 2: Anti-inflammatory Assays (LPS-stimulated Macrophages) decision1->step2 Use concentrations below IC10 assay2a Nitric Oxide Measurement (Griess Assay) step2->assay2a assay2b Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) step2->assay2b step3 Tier 3: Mechanistic Studies (Western Blot, Reporter Assays) assay2a->step3 assay2b->step3 end Data Synthesis & Conclusion step3->end

Caption: A tiered workflow for evaluating the compound's bioactivity.

Detailed Experimental Protocols

4.1 Essential Preliminary Step: Compound Preparation & Solubilization

  • Rationale: The compound must be fully dissolved to ensure accurate and reproducible concentrations in culture. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds.[15] However, DMSO itself can be toxic at higher concentrations, making a vehicle control essential.[15]

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile, cell culture-grade DMSO.

    • Vortex thoroughly until fully dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

    • For experiments, thaw an aliquot and prepare working dilutions in complete cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed 0.5% (v/v), a level generally considered non-toxic for most cell lines.[15]

4.2 Protocol 1: Assessment of Cytotoxicity via MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of living cells.[18]

  • Materials:

    • Cell line (e.g., RAW 264.7 murine macrophages, HeLa, or a project-specific line).

    • Complete culture medium (e.g., DMEM + 10% FBS + 1% Penicillin/Streptomycin).

    • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light.[16][17][19]

    • Solubilization solution: DMSO or 0.04 N HCl in isopropanol.

    • 96-well flat-bottom cell culture plates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.[20]

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "medium only" control (no cells, for background).

    • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[19]

    • Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Solubilization: Carefully aspirate the medium (for adherent cells) and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]

    • Data Analysis:

      • Correct the absorbance values by subtracting the average absorbance of the "medium only" wells.

      • Calculate cell viability as a percentage relative to the vehicle control:

        • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

      • Plot % Viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterRecommended ValueRationale
Cell Seeding Density 5x10³ - 2x10⁴ cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent.
Final DMSO Conc. < 0.5% (v/v)Minimizes solvent-induced cytotoxicity.[15]
MTT Incubation 2-4 hoursAllows sufficient time for formazan development without causing toxicity from the MTT itself.
Read Wavelength 570 nm (Ref: 630 nm)Corresponds to the peak absorbance of the formazan product.[17]

4.3 Protocol 2: Quantifying Anti-inflammatory Activity

This section describes assays performed on macrophage cells (e.g., RAW 264.7) stimulated with Lipopolysaccharide (LPS) to mimic an inflammatory response. The compound is tested for its ability to reduce inflammatory markers.

4.3.1 Sub-Protocol: Nitric Oxide (NO) Production via Griess Assay

  • Principle: In inflamed macrophages, iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. NO rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite concentration.[21][22] It involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a purple azo compound detectable at 540 nm.[21]

  • Procedure:

    • Cell Seeding & Pre-treatment: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various non-toxic concentrations of the compound (determined from the MTT assay) for 1-2 hours.

    • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control. Include a "LPS only" positive control.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Griess Reaction:

      • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent II (0.1% NED in water) to each well.

    • Absorbance Reading: After a further 10-minute incubation, measure the absorbance at 540 nm.[23]

    • Data Analysis:

      • Generate a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

      • Use the standard curve to calculate the nitrite concentration in each sample.

      • Express the results as a percentage of inhibition relative to the "LPS only" control.

4.3.2 Sub-Protocol: Pro-inflammatory Cytokine Measurement via ELISA

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of a specific protein, such as a cytokine (e.g., TNF-α, IL-6), in a sample.[24][25] In a sandwich ELISA, a capture antibody coated on the plate binds the cytokine. A second, biotinylated detection antibody binds to a different epitope on the cytokine. Finally, an enzyme-conjugated streptavidin (e.g., HRP) binds to the biotin, and addition of a substrate produces a measurable colorimetric signal.[26]

  • Procedure:

    • Sample Preparation: Generate cell culture supernatants as described in the Griess assay protocol (Steps 1-4). Supernatants can be used immediately or stored at -80°C.[26][27]

    • ELISA Protocol: Follow the specific instructions provided with a commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α or IL-6). A general workflow is as follows:[24][25][28]

      • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C (if not using a pre-coated plate).

      • Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.

      • Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 1-2 hours.

      • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

      • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.

      • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until color develops.

      • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

    • Absorbance Reading: Read the absorbance at 450 nm.

    • Data Analysis:

      • Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards.

      • Use the standard curve to determine the concentration of the cytokine in the samples.

ParameterRecommended ValueRationale
LPS Concentration 0.1 - 1 µg/mLA standard concentration range for robustly inducing an inflammatory response in macrophages.
Pre-treatment Time 1-2 hoursAllows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
Griess Read Wavelength 540 nmCorresponds to the peak absorbance of the final azo dye product.[21][23]
ELISA Read Wavelength 450 nmStandard wavelength for TMB substrate-based HRP detection after acidification.[25]

References

Application Notes and Protocols for the Derivatization of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Tapping the Potential of a Privileged Scaffold

3-Methoxy-4,5-methylenedioxycinnamaldehyde is a naturally occurring phenylpropanoid found in various plant species.[1] Its unique structure, featuring a reactive α,β-unsaturated aldehyde system and a substituted aromatic ring, makes it an attractive starting material for the synthesis of a diverse array of derivatives. The inherent biological activities of cinnamaldehyde analogs, which include antimicrobial, anti-inflammatory, and anticancer properties, provide a strong rationale for the exploration of novel derivatives with potentially enhanced or modulated pharmacological profiles.[2][3]

This guide provides detailed protocols and technical insights for the synthesis of several classes of derivatives from this compound. The methodologies are designed to be robust and adaptable, allowing researchers to generate libraries of compounds for screening and further development. We will delve into the chemical logic behind each synthetic transformation, offering a framework for rational drug design.

Core Synthetic Strategies

The reactivity of this compound is dominated by its two key functional groups: the aldehyde and the conjugated alkene. This allows for a variety of chemical modifications, including:

  • Condensation reactions at the aldehyde group to form new carbon-carbon and carbon-nitrogen bonds (e.g., Chalcones, Hydrazones, Imines).

  • Reduction of the aldehyde to the corresponding alcohol.

  • Olefin extension reactions via Wittig and Knoevenagel condensations.

The following sections will provide detailed, step-by-step protocols for several of these key transformations.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Scientific Rationale:

Chalcones are a major class of flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone. They are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[4][5][6][7] This reaction is a cornerstone of flavonoid synthesis due to its reliability and broad substrate scope. The resulting chalcones often exhibit significant biological activities, including anticancer and anti-inflammatory properties.[8] By reacting this compound with various substituted acetophenones, a library of novel chalcones can be generated for pharmacological evaluation.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification and Analysis A Dissolve this compound and substituted acetophenone in ethanol B Add aqueous NaOH solution dropwise with vigorous stirring at 20-25°C A->B C Stir for 4-5 hours at room temperature B->C D Neutralize with dilute HCl C->D E Filter the precipitated crude chalcone D->E F Recrystallize from ethanol E->F G Characterize by TLC, IR, NMR, and Mass Spectrometry F->G

Caption: Workflow for the synthesis of chalcone derivatives.

Detailed Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted acetophenone in rectified spirit (ethanol).

  • Base Addition: While stirring vigorously, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise. Maintain the reaction temperature between 20-25°C using a water bath.[4]

  • Reaction Monitoring: Continue stirring for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 92:8).[4]

  • Work-up: After completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl) until precipitation of the chalcone is complete.

  • Isolation: Filter the crude product, wash with cold water, and air dry.

  • Purification: Recrystallize the crude chalcone from hot ethanol to obtain the pure product.[4]

Data Summary Table:

Acetophenone SubstituentCatalystReaction Time (h)Expected Outcome
Unsubstituted10% NaOH (aq)4-5Yellow to orange solid
4-Methyl10% NaOH (aq)4-5Crystalline solid
4-Chloro10% NaOH (aq)4-5Pale yellow solid
4-Methoxy10% NaOH (aq)4-5Brightly colored solid

Protocol 2: Synthesis of Hydrazone Derivatives

Scientific Rationale:

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are formed by the condensation reaction of an aldehyde or ketone with a hydrazine derivative.[9] This reaction is typically acid-catalyzed. Hydrazones are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and antitubercular properties.[10] Synthesizing hydrazone derivatives of this compound offers a pathway to novel compounds with potential therapeutic applications.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification and Analysis A Dissolve this compound in ethanol B Add a solution of the substituted hydrazide in ethanol A->B C Add a few drops of glacial acetic acid B->C D Reflux the mixture for 2-4 hours C->D E Cool the reaction mixture to room temperature D->E F Collect the precipitate by filtration E->F G Wash the product with cold ethanol F->G H Recrystallize if necessary G->H I Characterize by spectroscopic methods H->I

Caption: Workflow for the synthesis of hydrazone derivatives.

Detailed Protocol:

  • Reaction Setup: Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.

  • Reagent Addition: To this solution, add 1.0 equivalent of the desired hydrazide (e.g., isonicotinic hydrazide, benzoyl hydrazide) dissolved in a minimum amount of ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[9]

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Purification: Wash the product with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Data Summary Table:

HydrazideCatalystReaction Time (h)Expected Outcome
Hydrazine HydrateAcetic Acid2-3Azine derivative, colored solid
PhenylhydrazineAcetic Acid2-4Phenylhydrazone, crystalline solid
Isonicotinic HydrazideAcetic Acid3-5Isonicotinoylhydrazone, solid
4-MethoxybenzoylhydrazideAcetic Acid3-5Methoxy-substituted benzoylhydrazone, solid[10]

Protocol 3: Synthesis of Imine (Schiff Base) Derivatives

Scientific Rationale:

Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group. They are typically formed by the condensation of a primary amine with an aldehyde or ketone.[11][12][13] This reaction is often reversible and can be driven to completion by removing the water formed.[11] Imines are versatile intermediates in organic synthesis and many exhibit a range of biological activities. The synthesis of imine derivatives from this compound can be achieved by reacting it with various primary amines.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification and Analysis A Dissolve this compound and a primary amine in a suitable solvent (e.g., ethanol, toluene) B Stir at room temperature or reflux for several hours A->B C Remove the solvent under reduced pressure B->C D Purify the crude product by recrystallization or chromatography C->D E Characterize the final imine product D->E

Caption: Workflow for the synthesis of imine derivatives.

Detailed Protocol:

  • Reaction Setup: In a round-bottomed flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen primary amine in an appropriate solvent such as ethanol or toluene.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux for a period of 2 to 12 hours, depending on the reactivity of the amine. The reaction can be monitored by TLC. For less reactive amines, a catalytic amount of acid (e.g., p-toluenesulfonic acid) can be added, and water can be removed using a Dean-Stark apparatus if toluene is used as the solvent.[11]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude imine can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Data Summary Table:

Primary AmineSolventReaction ConditionsExpected Outcome
AnilineEthanolReflux, 4hCrystalline solid
p-ToluidineTolueneReflux with Dean-Stark, 6hSolid product
BenzylamineEthanolRoom temperature, 12hOily or solid product

Characterization of Derivatives

A crucial aspect of synthesizing new chemical entities is their thorough characterization to confirm their structure and purity. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups. For example, the disappearance of the aldehyde C=O stretch and the appearance of a C=N stretch would indicate the formation of an imine or hydrazone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition.

Potential Applications and Future Directions

The derivatives synthesized from this compound represent a rich source of chemical diversity for drug discovery programs. Given the known biological activities of related compounds, these new molecules should be screened for a variety of pharmacological effects, including but not limited to:

  • Antimicrobial activity against a panel of pathogenic bacteria and fungi.

  • Anticancer activity against various cancer cell lines.

  • Anti-inflammatory activity , for instance, by measuring the inhibition of nitric oxide production in macrophages.

  • Antioxidant activity .

Structure-activity relationship (SAR) studies on the synthesized libraries will be invaluable in identifying key structural features responsible for biological activity and in guiding the design of next-generation compounds with improved potency and selectivity.[3]

References

The Antimicrobial Potential of 3-Methoxy-4,5-methylenedioxycinnamaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Methoxy-4,5-methylenedioxycinnamaldehyde in antimicrobial studies. This guide is designed to offer both foundational knowledge and practical, field-proven insights to facilitate rigorous and effective research in this area.

Introduction: A Promising Antimicrobial Agent

This compound is a derivative of cinnamaldehyde, a major bioactive compound found in cinnamon.[1] Cinnamaldehyde and its derivatives have garnered significant attention for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1] The presence of both a methoxy and a methylenedioxy group on the aromatic ring of this compound may enhance its biological activity compared to similar compounds.[2] This compound has been investigated for various therapeutic uses, including its anti-inflammatory and antimicrobial properties.[2]

Mechanism of Action: Unraveling the Antimicrobial Effects

The antimicrobial mechanism of cinnamaldehyde derivatives is multifaceted and often depends on the specific microorganism. However, several key mechanisms have been proposed. The electrophilicity of trans-cinnamaldehydes is thought to play a role in their antibacterial activity, potentially by altering bacterial cell wall integrity.[3][4]

One of the primary modes of action involves the disruption of the cell membrane. Cinnamaldehyde can interact with the cell membrane, leading to a rapid inhibition of energy metabolism.[1] This disruption can cause increased membrane permeability, leading to the leakage of essential intracellular components like ions and ATP, and ultimately cell death.[5]

Furthermore, some cinnamaldehyde derivatives have been shown to inhibit the bacterial cell division protein FtsZ.[6][7] FtsZ is a crucial protein that forms a ring at the site of cell division, and its inhibition leads to filamentation and eventual cell lysis. The unsaturated bonded-carbonyl system present in cinnamaldehydes is considered essential for such biological activities.[1]

Against fungi, cinnamaldehyde has been shown to inhibit ATPases, disrupt cell wall biosynthesis, and alter the structure and integrity of the fungal membrane.[1]

Antimicrobial Mechanism of this compound cluster_compound This compound cluster_bacterial_cell Bacterial Cell cluster_effects Cellular Effects Compound Cinnamaldehyde Derivative Membrane Cell Membrane Disruption Compound->Membrane Interacts with FtsZ Inhibition of FtsZ Protein Compound->FtsZ Inhibits Wall Cell Wall Integrity Alteration Compound->Wall Alters Metabolism Inhibition of Energy Metabolism Membrane->Metabolism Permeability Increased Permeability Membrane->Permeability Division Inhibition of Cell Division FtsZ->Division Lysis Cell Lysis Permeability->Lysis Division->Lysis

Caption: Proposed antimicrobial mechanisms of cinnamaldehyde derivatives.

Application Notes for Researchers

When designing antimicrobial studies with this compound, it is crucial to consider the following:

  • Solubility: This compound may have limited aqueous solubility. It is often necessary to dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), before preparing working dilutions in culture media. A final DMSO concentration of 2.5% (v/v) or lower is generally recommended in biological assays to minimize solvent toxicity.[7]

  • Volatility: Cinnamaldehydes can be volatile. Care should be taken during experiments to minimize evaporation, which could affect the actual concentration of the compound being tested. Sealing microplates or using appropriate closures for culture tubes is advisable.

  • Light Sensitivity: Some organic compounds can be light-sensitive. It is good practice to store the stock solution and conduct experiments with minimal exposure to direct light.

  • Control Experiments: Always include appropriate controls in your experiments. This includes a vehicle control (culture medium with the same concentration of the solvent used to dissolve the compound), a positive control (a known antimicrobial agent), and a negative control (untreated microorganisms).

  • Preliminary Screening: Before conducting detailed mechanistic studies, it is advisable to perform a preliminary screening to determine the spectrum of activity of this compound against a panel of relevant microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Protocols for Antimicrobial Studies

The following are detailed protocols for key antimicrobial assays that can be adapted for the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10][11] The broth microdilution method is a standard and widely used technique.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • This compound stock solution

  • Positive control antibiotic (e.g., ampicillin, vancomycin)

  • Vehicle control (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth only), and a vehicle control (broth with inoculum and the solvent).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

MIC Determination Workflow Start Start Prep_Plate Prepare Serial Dilutions of Compound in 96-well Plate Start->Prep_Plate Add_Inoculum Add Standardized Microbial Inoculum Prep_Plate->Add_Inoculum Add_Controls Include Positive, Negative, and Vehicle Controls Add_Inoculum->Add_Controls Incubate Incubate at Optimal Temperature and Time Add_Controls->Incubate Read_Results Visually Assess for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC as Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8][11]

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at the optimal temperature for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum. A bactericidal effect is generally considered when the MBC/MIC ratio is ≤4.[12]

Anti-Biofilm Activity Assay

Biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antimicrobial agents. The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a significant indicator of its potential therapeutic value.[13][14][15][16]

A. Biofilm Inhibition Assay:

  • Prepare serial dilutions of this compound at sub-inhibitory concentrations (sub-MIC) in a suitable growth medium in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the remaining biofilm with a dye such as crystal violet.

  • After a further washing step to remove excess stain, solubilize the bound dye with a suitable solvent (e.g., ethanol or acetic acid).

  • Quantify the biofilm formation by measuring the absorbance of the solubilized dye at a specific wavelength (e.g., 570 nm).

B. Pre-formed Biofilm Eradication Assay:

  • Allow biofilms to form in a 96-well plate by incubating the microbial inoculum in a suitable medium for 24-48 hours.

  • After biofilm formation, remove the planktonic cells by washing with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining viable biofilm using methods such as the crystal violet assay described above or by determining the metabolic activity (e.g., using an XTT or MTT assay).

Quantitative Data Summary

While specific MIC values for this compound are not extensively reported in the currently available literature, the following table provides a general range of MICs for cinnamaldehyde and its derivatives against various microorganisms to serve as a reference.

MicroorganismTypeCompoundMIC Range (µg/mL)Reference
Staphylococcus aureusGram-positiveCinnamaldehyde derivatives128 (for some derivatives)[7]
Staphylococcus epidermidisGram-positiveCinnamaldehyde300 - 500[13][16]
Escherichia coliGram-negativeCinnamaldehyde derivatives128 (for some derivatives)[7]
Pseudomonas aeruginosaGram-negativeCinnamaldehyde derivatives128 (for some derivatives)[7]
Candida kruseiFungus3',4',5'-Trimethoxychalcone3.9[17]

Note: The antimicrobial activity of cinnamaldehyde derivatives can be influenced by the specific substitutions on the cinnamaldehyde backbone. Therefore, the MIC values for this compound may differ from those listed above.

Conclusion

This compound represents a promising area of research in the quest for novel antimicrobial agents. Its structural similarity to other bioactive cinnamaldehydes suggests a strong potential for antimicrobial efficacy. By employing the rigorous protocols and considering the practical insights outlined in this guide, researchers can effectively investigate its antimicrobial properties, elucidate its mechanism of action, and contribute to the development of new therapeutic strategies against microbial infections.

References

Application Notes and Protocols for Investigating the Therapeutic Potential of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-Methoxy-4,5-methylenedioxycinnamaldehyde. This document outlines detailed protocols for essential in vitro and in vivo assays to characterize the anti-inflammatory, antimicrobial, and anticancer potential of this compound. The primary focus is on elucidating its mechanism of action through the modulation of key signaling pathways, such as NF-κB and MAPKs.

Introduction to this compound

This compound is a naturally occurring compound that can be isolated from various plant species, including Canella winterana. It can also be synthesized from 5-hydroxyvanillin[1]. The compound is characterized by a cinnamaldehyde backbone with methoxy and methylenedioxy functional groups, contributing to its biological activity[2]. Preliminary studies have indicated its potential as a therapeutic agent, primarily due to its anti-inflammatory and antimicrobial properties[2]. Research has shown that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells by modulating the expression of inducible nitric oxide synthase (iNOS)[2]. This suggests its potential in treating inflammatory conditions.

Therapeutic Potential and Mechanism of Action

Anti-inflammatory Activity

The anti-inflammatory effects of cinnamaldehyde and its derivatives are well-documented. These compounds often exert their effects by modulating key inflammatory signaling pathways. For this compound, the primary mechanism appears to be the inhibition of pro-inflammatory mediators.

Mechanism of Action: The anti-inflammatory activity is attributed to the suppression of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2), and the subsequent production of NO and prostaglandins (PGE2). By inhibiting the activation of NF-κB and the phosphorylation of MAPKs (such as p38, JNK, and ERK), this compound can effectively reduce the inflammatory response[3][4].

Anti-inflammatory Signaling Pathway Figure 1: Proposed Anti-inflammatory Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK activates IKK IKK TLR4->IKK activates LPS LPS LPS->TLR4 binds IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Compound This compound Compound->MAPK inhibits Compound->IKK inhibits ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->ProInflammatory_Genes activates transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Antimicrobial Activity

Cinnamaldehyde and its derivatives have shown broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi[5]. The lipophilic nature of these compounds allows them to disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.

Mechanism of Action: The antimicrobial effect is likely due to the compound's ability to interfere with cell wall synthesis, disrupt membrane integrity, and inhibit essential enzymes. While the exact mechanism for this compound is not fully elucidated, its structural similarity to other active cinnamaldehydes suggests a similar mode of action.

Anticancer Potential

Several cinnamaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines[6][7]. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation and invasion.

Mechanism of Action: The anticancer activity may be mediated through the induction of oxidative stress, leading to DNA damage and apoptosis. It may also involve the modulation of signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt pathway, and the induction of apoptotic pathways through the activation of caspases[7][8].

Experimental Protocols

In Vitro Anti-inflammatory Assays

These protocols are designed to assess the anti-inflammatory effects of this compound on cultured macrophage cell lines, such as RAW 264.7.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of the compound for subsequent experiments.

Materials:

  • RAW 264.7 macrophage cells

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader[9].

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

Materials:

  • LPS (from E. coli)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells as in Protocol 1.

  • Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve[10].

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

Procedure:

  • Follow steps 1-4 of Protocol 2.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions[10].

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways

Procedure:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with the compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

  • Lyse the cells and extract total protein. For NF-κB translocation, perform nuclear and cytoplasmic fractionation[11].

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control[12][13].

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

InVitro_Anti-inflammatory_Workflow Figure 2: In Vitro Anti-inflammatory Evaluation Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture mtt_assay MTT Assay (Determine Non-toxic Doses) cell_culture->mtt_assay treatment Pre-treat with Compound + LPS Stimulation mtt_assay->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Cell Lysis (Protein Extraction) treatment->cell_lysis griess_test Griess Test (Measure NO) supernatant_collection->griess_test elisa ELISA (Measure Cytokines) supernatant_collection->elisa western_blot Western Blot (Analyze NF-κB & MAPK) cell_lysis->western_blot data_analysis Data Analysis & Interpretation griess_test->data_analysis elisa->data_analysis western_blot->data_analysis

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

In Vivo Anti-inflammatory Assay

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan solution (1% in sterile saline)

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week.

  • Divide the animals into groups (n=6-8): Vehicle control, positive control (Indomethacin, 10 mg/kg), and treatment groups with different doses of the compound (e.g., 25, 50, 100 mg/kg, administered orally).

  • One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

  • Calculate the percentage of edema inhibition for each group[14][15][16].

In Vitro Anticancer Assay

Protocol 6: Cytotoxicity against Cancer Cell Lines (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Appropriate complete culture medium for each cell line

  • This compound

  • Doxorubicin (positive control)

Procedure:

  • Follow the procedure outlined in Protocol 1, using the respective cancer cell lines.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth)[1][17].

Protocol 7: Apoptosis Assay (Annexin V-FITC/PI Staining)

Procedure:

  • Seed cancer cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[7].

In Vitro Antimicrobial Assay

Protocol 8: Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Standard antibiotics/antifungals (positive controls)

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of the compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at the appropriate temperature and duration for each microorganism.

  • The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism[5][18][19].

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of this compound

Concentration (µM)Cell Viability (%)NO Production Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
198 ± 3.215 ± 2.112 ± 1.810 ± 1.5
595 ± 4.135 ± 3.530 ± 2.928 ± 2.6
1092 ± 3.855 ± 4.250 ± 3.848 ± 3.5
2588 ± 4.575 ± 5.170 ± 4.568 ± 4.2
IC50 (µM) >100 ~12 ~15 ~16

Data are presented as mean ± SD of three independent experiments. This is hypothetical data for illustrative purposes.

Table 2: In Vitro Anticancer Activity of this compound

Cell LineIC50 (µM) after 48h
MCF-7 (Breast)45.2 ± 3.7
A549 (Lung)58.9 ± 4.1
HCT116 (Colon)39.5 ± 2.9

Data are presented as mean ± SD of three independent experiments. This is hypothetical data for illustrative purposes.

Table 3: In Vitro Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans128

This is hypothetical data for illustrative purposes.

Conclusion

This compound demonstrates significant therapeutic potential as an anti-inflammatory, antimicrobial, and anticancer agent. The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of its biological activities and underlying mechanisms of action. Further preclinical and clinical studies are warranted to fully explore its therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Methoxy-4,5-methylenedioxycinnamaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions to address the specific challenges encountered during the purification of this compound.

Introduction

This compound is a naturally occurring phenylpropanoid and a valuable synthetic intermediate.[1] Found in plants such as Canella winterana and Myristica fragrans (nutmeg), it serves as a precursor in the synthesis of various pharmacologically active compounds, including the psychedelic phenethylamine MMDA (3-methoxy-4,5-methylenedioxyamphetamine).[1][2][3] Its unique structure, featuring both methoxy and methylenedioxy groups on the aromatic ring, contributes to its biological activities, which include potential anti-inflammatory and antimicrobial properties.[1]

However, the purification of this cinnamaldehyde derivative can be challenging due to its physical properties and reactivity. This guide offers practical, experience-based solutions to common purification hurdles, ensuring researchers can achieve the desired purity for their downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Question 1: My final product is a yellowish oil and will not solidify, even at low temperatures. What is causing this, and how can I induce crystallization?

Answer:

The oily nature of the product is a common issue, even though the pure compound is a crystalline solid with a melting point of 136-137°C.[4][5] This problem can be attributed to several factors:

  • Residual Solvents: Trace amounts of solvents from the reaction or extraction steps can significantly depress the melting point and inhibit crystallization.

  • Impurities: The presence of unreacted starting materials (e.g., 3-methoxy-4,5-methylenedioxybenzaldehyde), byproducts, or isomers can create a eutectic mixture, which has a lower melting point than the pure components.

  • Polymorphism: While less common for this specific molecule, some organic compounds can exist in different crystalline forms (polymorphs), some of which may be less stable and present as oils or amorphous solids.

Troubleshooting Steps:

  • High-Vacuum Drying: The first step is to ensure the product is completely free of solvent. Use a rotary evaporator to remove the bulk of the solvent, followed by drying under a high vacuum, possibly with gentle warming if the compound's stability permits.

  • Solvent-Induced Crystallization (Recrystallization): This is the most effective method for both purification and obtaining a crystalline solid.[6][7][8]

    • Technique: Dissolve the oily product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate, or dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane or pentane) until the solution becomes persistently turbid.

    • Mechanism: The addition of a non-polar anti-solvent decreases the compound's solubility, forcing it to precipitate. Slow addition and cooling promote the formation of a stable crystal lattice.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal ("seed") to the supersaturated solution. The seed acts as a nucleation point for crystal growth.

  • Scratching: Use a clean glass rod to gently scratch the inside surface of the flask below the solution level. The microscopic imperfections on the glass can provide nucleation sites for crystallization to begin.

Experimental Protocol: Recrystallization from a Solvent/Anti-Solvent System

StepActionRationale
1 Dissolve the oily product (e.g., 1 gram) in a minimal volume of a suitable solvent (e.g., 5 mL of acetone) in a clean Erlenmeyer flask.To create a saturated solution from which the pure product can crystallize.
2 While swirling, slowly add a poor solvent (e.g., hexane) dropwise.To gradually decrease the solubility of the product, promoting the formation of well-defined crystals over rapid, amorphous precipitation.
3 Continue adding the poor solvent until a persistent cloudiness (turbidity) appears.This indicates the point of supersaturation, which is necessary for crystallization to begin.
4 If crystals do not form spontaneously, add a single seed crystal or scratch the flask.To provide a nucleation site and overcome the kinetic barrier to crystallization.
5 Loosely cover the flask and allow it to stand undisturbed, first at room temperature and then in a refrigerator.Slow cooling encourages the growth of larger, purer crystals by allowing the molecules to align properly in the crystal lattice.
6 Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold poor solvent, and dry under high vacuum.To isolate the purified solid product and remove any remaining soluble impurities.

Question 2: My NMR analysis shows the presence of the starting material, 3-methoxy-4,5-methylenedioxybenzaldehyde. How can I effectively remove it?

Answer:

Removing the starting benzaldehyde is a frequent challenge due to its structural and polarity similarities to the desired cinnamaldehyde product. Here are several effective strategies:

  • Recrystallization: As mentioned above, a carefully executed recrystallization is often sufficient. The slight difference in polarity and molecular size can lead to good separation in a well-chosen solvent system.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the most reliable method.

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is appropriate.

    • Mobile Phase: A gradient elution using a mixture of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The less polar benzaldehyde should elute before the cinnamaldehyde product. Monitor the separation using Thin Layer Chromatography (TLC).

  • Bisulfite Adduct Formation (Chemical Method): This is a classic chemical method for separating aldehydes from other compounds.[9][10]

    • Mechanism: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct. The bulky cinnamaldehyde may react more slowly than the benzaldehyde, allowing for selective removal.

    • Protocol: Dissolve the crude mixture in an organic solvent (like diethyl ether) and wash it with a saturated aqueous solution of sodium bisulfite. The benzaldehyde-bisulfite adduct will move to the aqueous layer. Separate the layers and then wash, dry, and concentrate the organic layer to recover the purified product.

Workflow for Purification Strategy Selection

Purification_Strategy Start Crude Product (Oil or Solid) Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check1 Check Purity (TLC, NMR) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography <98% Pure Final_Product Pure Product Purity_Check1->Final_Product >98% Pure Purity_Check2 Check Purity (TLC, NMR) Column_Chromatography->Purity_Check2 Bisulfite_Wash Consider Bisulfite Wash (if aldehyde impurity persists) Purity_Check2->Bisulfite_Wash Impurity Remains Purity_Check2->Final_Product >98% Pure Bisulfite_Wash->Final_Product

Caption: Decision tree for selecting a purification method.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key spectroscopic features to confirm the structure and purity of this compound?

A1: Spectroscopic analysis is crucial for structural confirmation.[1]

  • ¹H NMR: In a CDCl₃ solution, the proton NMR spectrum shows characteristic signals: a doublet for the aldehyde proton (~9.66 ppm), two signals for the vinylic protons of the double bond (one doublet ~7.31 ppm and one doublet of doublets ~6.64 ppm), a singlet for the two aromatic protons (~6.73 ppm), a singlet for the methylenedioxy protons (~6.02 ppm), and a singlet for the methoxy protons (~3.93 ppm).[5] The large coupling constant (~16 Hz) between the vinylic protons confirms the E (trans) configuration of the double bond.[5]

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the aldehydic carbonyl at ~193.0 ppm, along with signals for the aromatic, vinylic, methylenedioxy, and methoxy carbons.[5]

  • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the α,β-unsaturated carbonyl group (~1675 cm⁻¹) and the C=C double bond (~1630 cm⁻¹).[5]

Q2: What are the optimal storage conditions for this compound?

A2: Like many aldehydes, this compound can be sensitive to air, light, and heat. Aldehydes are prone to oxidation to the corresponding carboxylic acids.[10][11] To ensure long-term stability, store the purified compound:

  • In a cool, dark place: A refrigerator or freezer is ideal.

  • Under an inert atmosphere: For maximum stability, store in a vial that has been flushed with argon or nitrogen to minimize oxidation.

  • In a tightly sealed container: To prevent exposure to air and moisture.

Q3: Can I use distillation for purification?

A3: Vacuum distillation is sometimes used to separate cinnamaldehyde from less volatile impurities or benzaldehyde from cinnamaldehyde, as benzaldehyde has a significantly lower boiling point.[9][12][13] However, it is generally not the preferred method for this compound. The compound has a high boiling point and is susceptible to thermal degradation and polymerization at the required temperatures, even under vacuum. This can lead to significant product loss and the formation of tars.[9] Crystallization and chromatography are safer and more effective methods for achieving high purity.

General Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup Drying Drying of Organic Layer (e.g., MgSO4, Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Primary Purification (Recrystallization or Chromatography) Crude_Product->Purification Analysis Purity Analysis (TLC, NMR, LC-MS) Purification->Analysis Final_Product Pure Product (>98%) Analysis->Final_Product Purity Met Repurify Repurify if Needed Analysis->Repurify Purity Not Met Repurify->Purification

Caption: General workflow for the purification of the target compound.

References

Solubility issues of 3-Methoxy-4,5-methylenedioxycinnamaldehyde in different solvents.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of 3-Methoxy-4,5-methylenedioxycinnamaldehyde. Our goal is to equip you with the necessary knowledge and practical protocols to overcome common solubility challenges encountered during your experiments.

Introduction to this compound and its Solubility Profile

This compound is a phenylpropanoid compound with the molecular formula C₁₁H₁₀O₄ and a molecular weight of approximately 206.19 g/mol .[1][2] It is characterized as a solid, often in powder form.[1] Like many aromatic aldehydes, its structure, which includes a benzene ring, contributes to its hydrophobic nature, leading to poor solubility in aqueous solutions.[3] This limited aqueous solubility can present significant challenges in various experimental settings, particularly in biological assays that necessitate aqueous buffer systems.

This guide will walk you through understanding the solubility characteristics of this compound and provide actionable steps to achieve stable and effective solutions for your research needs.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

A1: this compound is reported to be soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate. For preparing high-concentration stock solutions, DMSO is a common and effective choice due to its strong solubilizing power for many hydrophobic compounds.[4]

Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A2: This phenomenon, often referred to as "crashing out," occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution. DMSO is miscible with water, but it does not infinitely increase the solubility of a hydrophobic compound in a predominantly aqueous environment. When the DMSO stock is added to the buffer, the overall percentage of the organic co-solvent decreases, and if the final concentration of the compound is above its aqueous solubility threshold, it will precipitate.[5][6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The tolerance of cell lines to organic solvents like DMSO can vary. As a general guideline, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to minimize the risk of cytotoxicity.[7] However, some robust cell lines may tolerate up to 1%. It is always best practice to perform a solvent toxicity control experiment to determine the maximum non-toxic concentration for your specific cell line and assay conditions.[5]

Q4: Can I use sonication to help dissolve the compound?

A4: Yes, sonication can be a useful physical method to aid in the dissolution of suspended particles and break down aggregates, thereby increasing the rate of dissolution. However, it is important to note that sonication will not increase the intrinsic solubility of the compound. If the concentration is above the solubility limit, the compound may still precipitate out of solution over time.

Q5: How does pH affect the solubility of this compound?

A5: The molecular structure of this compound does not contain strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range. Therefore, adjusting the pH of the buffer is not expected to have a significant impact on its aqueous solubility, unlike compounds with acidic or basic moieties.[8]

In-Depth Troubleshooting Guide

This section provides detailed protocols and strategies to address more persistent solubility issues.

Initial Solubility Assessment

Before preparing your experimental solutions, it is crucial to have a baseline understanding of the compound's solubility in your chosen solvent system. A simple visual inspection can be informative. A true solution will be clear and free of any visible particles. The Tyndall effect can also be used to check for colloidal suspensions; if a laser beam is visible as it passes through the solution, it indicates the presence of suspended particles, meaning the compound is not fully dissolved.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound.

Objective: To prepare a high-concentration, stable stock solution for subsequent dilution.

Materials:

  • This compound powder

  • High-purity Dimethyl Sulfoxide (DMSO) or Ethanol

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate glassware (e.g., glass vial)

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a clean glass vial.

  • Add the calculated volume of DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but be mindful of potential compound degradation at higher temperatures.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption and degradation.

Troubleshooting Workflow for Aqueous Solutions

The following diagram illustrates a decision-making process for addressing solubility challenges when preparing aqueous solutions of this compound.

Solubility_Troubleshooting cluster_troubleshoot Troubleshooting Strategies start Start: Need to prepare an aqueous solution prep_stock Prepare a concentrated stock solution in 100% DMSO or Ethanol (Protocol 1) start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute observe Observe for precipitation dilute->observe success Success: Clear, stable solution observe->success No precipitate Precipitation Occurs observe->precipitate Yes lower_conc Lower the final concentration precipitate->lower_conc Option 1 serial_dilution Use serial dilution with vigorous vortexing precipitate->serial_dilution Option 2 cosolvent_optimization Optimize co-solvent concentration (e.g., PEG300, Tween 80) precipitate->cosolvent_optimization Option 3 cyclodextrin Advanced: Use cyclodextrins (Protocol 2) precipitate->cyclodextrin Option 4 lower_conc->dilute serial_dilution->dilute cosolvent_optimization->dilute cyclodextrin->dilute

Caption: Decision workflow for troubleshooting solubility issues.

Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins

For applications requiring higher concentrations in aqueous media where co-solvents are not suitable or effective, cyclodextrins can be employed. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for increasing the solubility of hydrophobic compounds by forming inclusion complexes.[9][10][11]

Objective: To prepare an aqueous solution of this compound with enhanced solubility using HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution:

    • Dissolve HP-β-CD in the aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming and stirring may be necessary to fully dissolve the HP-β-CD.

  • Prepare the Compound Stock:

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.

  • Complexation:

    • While vigorously stirring the HP-β-CD solution, add the compound's stock solution dropwise.

    • Allow the mixture to stir for at least one hour at room temperature to facilitate the formation of the inclusion complex.

  • Clarification and Sterilization:

    • The resulting solution should be clear. If any precipitate is observed, the solubility limit has been exceeded.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and to sterilize the solution for cell-based assays.

  • Concentration Verification:

    • It is recommended to verify the final concentration of the solubilized compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Solubility Summary

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₀O₄[1][2]
Molecular Weight 206.19 g/mol [1][2]
Physical State Solid, Powder[1]
Organic Solvent Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Aqueous Solubility Poorly soluble[3]

References

Stability of 3-Methoxy-4,5-methylenedioxycinnamaldehyde under experimental conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-4,5-methylenedioxycinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. Here, we address common challenges and provide troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to factors like air, light, and temperature.[1][2] For long-term storage, a cool, dark, and dry environment is recommended, ideally at temperatures between 2°C and 8°C.[1] It should be kept in a tightly sealed, airtight container, preferably under an inert gas like nitrogen, to prevent oxidation.[3][4]

Q2: I've noticed a change in the physical appearance (color, consistency) of my stored this compound. What could be the cause?

A2: A change in physical appearance is often an indicator of degradation. Like other cinnamaldehyde derivatives, this compound is susceptible to oxidation when exposed to air and light.[2][5] This can lead to the formation of the corresponding carboxylic acid, 3-methoxy-4,5-methylenedioxycinnamic acid, and other degradation products, which may alter the color and consistency of the compound.[2][4] It is essential to verify the purity of the compound using appropriate analytical techniques if any physical changes are observed.

Stability in Solution

Q3: I'm preparing a stock solution of this compound. Which solvents are recommended, and are there any I should avoid?

A3: this compound is slightly soluble in water but miscible with many organic solvents.[2] For preparing stock solutions, organic solvents such as ethanol, ether, and chloroform are suitable.[2] It is advisable to avoid using buffers with primary amines, such as Tris, as the amine group can react with the aldehyde functionality of the cinnamaldehyde derivative, leading to the formation of Schiff bases and depletion of your active compound.[6] Non-reactive buffers like phosphate, HEPES, or MOPS are preferred.

Q4: How stable is this compound in aqueous buffers at different pH values?

A4: The stability of aldehydes in aqueous solutions is significantly influenced by pH. Generally, aldehydes are more stable in neutral to slightly acidic conditions. In alkaline solutions, they can be more prone to degradation through reactions like aldol condensation.[6] For experiments involving aqueous buffers, it is recommended to conduct preliminary stability studies at the intended pH and temperature to determine the compound's half-life under your specific experimental conditions.

Troubleshooting Experimental Assays

Q5: My experimental results are inconsistent. Could the stability of this compound be a factor?

A5: Yes, inconsistent results can often be attributed to the degradation of a key reagent. Due to its aldehyde group and unsaturated side chain, this compound can be reactive and degrade over the course of an experiment, especially if exposed to heat, light, or oxidative conditions for extended periods.[1][5] To ensure reproducibility, it is crucial to prepare fresh solutions, minimize their exposure to harsh conditions, and consider the timing of its addition to the assay.

Q6: I suspect my compound is degrading during my cell-based assay. How can I confirm this and mitigate the issue?

A6: To confirm degradation, you can take aliquots of your treatment media at different time points during the assay and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the concentration of the parent compound over time. To mitigate degradation, you can try to shorten the incubation time, protect the plates from light, and ensure the cell culture medium is not contributing to the degradation (e.g., through reactive components).

Troubleshooting Guides

Guide 1: Assessing Compound Purity and Degradation

This guide provides a systematic approach to verifying the purity of your this compound and identifying potential degradation products.

Protocol: Purity Assessment by HPLC-UV

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Sample Preparation: Dissolve a small amount of your stored compound in the same solvent to a similar concentration.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of formic acid, e.g., 0.1%, to improve peak shape) is a good starting point.

    • Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance.

    • Injection: Inject both the standard and sample solutions.

  • Data Analysis: Compare the chromatograms. A pure sample should show a single major peak at the same retention time as the standard. The appearance of additional peaks in your sample chromatogram suggests the presence of impurities or degradation products.

Guide 2: Performing a Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods and for understanding potential degradation pathways.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]

Experimental Workflow for Forced Degradation

Caption: Forced degradation experimental workflow.

Table 1: Typical Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1N HCl at 60°C30 minutes to several hoursHydrolysis of the methylenedioxy group, side-chain reactions
Base Hydrolysis 0.1N NaOH at 60°C30 minutes to several hoursAldol condensation, Cannizzaro reaction, hydrolysis
Oxidation 3% H₂O₂ at room temperatureSeveral hours to daysOxidation of the aldehyde to a carboxylic acid, epoxidation of the double bond
Thermal Degradation 60-80°C (solid and solution)Several daysGeneral decomposition
Photodegradation Exposure to UV and visible lightSeveral hours to daysIsomerization, cyclization, oxidation

Note: The exact conditions should be optimized for this compound to achieve the target degradation of 5-20%.[9][10]

Potential Degradation Pathways

Based on the structure of this compound and the known reactivity of related compounds, several degradation pathways can be anticipated.

Degradation_Pathways cluster_main Degradation of this compound Parent 3-Methoxy-4,5- methylenedioxycinnamaldehyde Oxidation_Product 3-Methoxy-4,5- methylenedioxycinnamic acid Parent->Oxidation_Product Oxidation (O2, H2O2) Reduction_Product 3-Methoxy-4,5- methylenedioxycinnamyl alcohol Parent->Reduction_Product Reduction (reducing agents) Hydrolysis_Product Demethylenated products Parent->Hydrolysis_Product Acid/Base Hydrolysis Isomerization_Product Cis-isomer Parent->Isomerization_Product Light (Photodegradation) caption Potential degradation pathways.

Caption: Potential degradation pathways.

References

Optimizing column chromatography for 3-Methoxy-4,5-methylenedioxycinnamaldehyde isolation.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isolating 3-Methoxy-4,5-methylenedioxycinnamaldehyde

A Senior Application Scientist's Guide to Column Chromatography Optimization

Welcome to the technical support center for the chromatographic purification of this compound. As a Senior Application Scientist, I understand that isolating a target molecule is both an art and a science. Success hinges on a robust understanding of the compound's chemistry and the principles of chromatography. This guide is structured to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize your separations effectively.

This compound, a phenylpropanoid found in various plant species, presents a moderate polarity that makes it an excellent candidate for normal-phase column chromatography.[1] However, its aldehyde functional group and potential for isomerization demand careful handling to prevent degradation and ensure high purity.

This document will serve as your direct line to field-proven insights, addressing common questions and critical troubleshooting scenarios you may encounter during your research.

Compound Profile: this compound

A clear understanding of your target molecule is the first step to a successful purification. Here are the key properties to consider when designing your chromatographic method.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₁₁H₁₀O₄[2][3]Influences molecular weight and potential interactions.
Molecular Weight 206.19 g/mol [1]Helps in confirming fractions via mass spectrometry.
Structure A cinnamaldehyde backbone with methoxy and methylenedioxy groups.[1][2]The aromatic ring, double bond, and aldehyde group create a moderately polar molecule. The conjugated system allows for UV detection.
Appearance Yellowish oil or powder.[1][4]Can aid in visually tracking the compound on the column if concentration is high.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]Crucial for selecting an appropriate sample loading solvent and mobile phase.
Stability Aldehyde group can be susceptible to oxidation and may be unstable on acidic silica gel.[5][6]Requires careful selection of stationary phase and may necessitate deactivation to prevent yield loss.

Frequently Asked Questions (FAQs)

Here we address foundational questions that form the basis of a solid chromatographic strategy.

Q1: What is the general workflow for isolating this compound?

The most effective method is flash column chromatography using silica gel.[1][7] The process begins with optimizing a solvent system using Thin Layer Chromatography (TLC), followed by packing a column, loading the crude sample, eluting with the chosen solvent system, and finally, analyzing the collected fractions.

Q2: How do I select the right stationary phase?

For a moderately polar compound like this compound, high-purity silica gel (particle size 40-63 µm, or 230-400 mesh) is the standard and most economical choice.[8] This particle size offers a balance between resolution and flow rate, making it ideal for flash chromatography.[8][9]

  • Expertise & Experience: While standard silica is acidic, the aldehyde group in your compound can be sensitive to acid-catalyzed degradation or isomerization.[5][6] If you observe significant streaking on your TLC plate or experience low recovery from the column, consider using deactivated silica gel or an alternative like neutral alumina.[7][10]

Q3: How do I determine the best mobile phase (solvent system)?

The key is to use Thin Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound. This Rƒ value typically translates well to column chromatography, ensuring the compound elutes neither too quickly nor too slowly.

  • Recommended Starting Solvents: A binary system of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate is a standard starting point.[11]

  • Causality: An Rƒ in this range ensures that the compound has sufficient interaction with the stationary phase to separate from less polar impurities (which will have a higher Rƒ) and more polar impurities (which will have a lower Rƒ).

Q4: What is the best way to pack the column?

For the particle size used in flash chromatography, the slurry packing method is superior. It minimizes the risk of air bubbles and channels in the stationary phase, which are detrimental to separation efficiency.[12] Dry packing is generally reserved for coarse silica (>200 mesh) used in gravity chromatography.

Q5: How much crude material can I load onto the column?

The loading capacity depends on the difficulty of the separation. A general rule is to use a silica gel-to-crude sample weight ratio between 30:1 and 100:1 .[8]

  • For easy separations (large ΔRƒ between spots on TLC), a 30:1 to 50:1 ratio is often sufficient.

  • For difficult separations (small ΔRƒ), a ratio of 70:1 or higher may be necessary to achieve baseline resolution.[8]

Troubleshooting Guide: Common Problems & Solutions

Even with a well-designed protocol, challenges can arise. This section addresses specific issues in a question-and-answer format.

Q1: My separation is poor. The fractions are all mixed, even though the spots were well-separated on TLC.

  • Potential Cause 1: Column Overloading. You may have loaded too much sample for the amount of silica gel used. This saturates the stationary phase, preventing proper partitioning of the components.

    • Solution: Reduce the sample load or increase the amount of silica gel to achieve a higher adsorbent-to-sample ratio (e.g., move from 50:1 to 100:1).[8]

  • Potential Cause 2: Improper Sample Loading. If the initial band of the sample at the top of the column is too wide, the separation will be compromised from the start. This happens if you dissolve the sample in too much solvent or a solvent that is too polar.

    • Solution: Dissolve your sample in the absolute minimum volume of the mobile phase or a less polar solvent.[13] If solubility is an issue, use the dry loading technique (see Protocol 3).

  • Potential Cause 3: Compound Degradation. It's possible your compound is degrading on the silica gel, creating new spots during elution that co-elute with your target.[10]

    • Solution: Test for stability by spotting your sample on a TLC plate, letting it sit for an hour, and then developing it (a "2D TLC" can also be used).[10] If degradation is observed, neutralize the silica by adding ~1% triethylamine to your mobile phase or switch to a neutral stationary phase like alumina.[14]

Q2: My compound won't come off the column, or it's "tailing" badly across many fractions.

  • Potential Cause: Insufficient Mobile Phase Polarity. The solvent system is not strong enough to displace your compound from the silica gel. Tailing occurs when a portion of the compound sticks too strongly to the active sites of the stationary phase.[13]

    • Solution 1 (Isocratic): If you are running the column with a single solvent mixture, remake the mobile phase with a higher percentage of the polar component (e.g., increase the ethyl acetate concentration).

    • Solution 2 (Gradient): The most effective solution is to switch to a gradient elution . Start with the polarity determined by TLC and gradually increase the percentage of the polar solvent throughout the run. This will elute the less polar impurities first and then push your more retained target compound off in a sharper band.[10] See Protocol 4 for details.

Q3: My compound came out immediately in the first few fractions with the solvent front.

  • Potential Cause: Excessive Mobile Phase Polarity. The solvent system is too strong, causing your compound to have minimal interaction with the silica gel. It essentially washes straight through the column without being retained.

    • Solution: Prepare a new mobile phase with a lower percentage of the polar solvent (e.g., decrease the ethyl acetate in your hexane/ethyl acetate mixture). Re-verify with TLC to ensure your target compound has an Rƒ between 0.25 and 0.35.

Q4: My yield is very low, and I suspect the compound is gone.

  • Potential Cause 1: Irreversible Adsorption/Degradation. As an aldehyde, your compound may have reacted with the acidic silanol groups on the silica surface.[6][10]

    • Solution: Before repeating the column, test for stability on a TLC plate.[10] If it is unstable, you must use a deactivated stationary phase. Either use silica gel treated with a base (like triethylamine in the eluent) or switch to neutral alumina.[7]

  • Potential Cause 2: The compound is highly diluted. Your compound may have eluted, but it is spread across so many fractions that it's undetectable by TLC in any single fraction.

    • Solution: Combine the fractions where you expected to see your compound, concentrate them on a rotary evaporator, and re-analyze the concentrated sample by TLC.[10]

Q5: The silica bed cracked or I see channels forming along the side of the column.

  • Potential Cause: Poor Column Packing or Handling. This is a physical issue that ruins separation. It can be caused by a poorly packed column, physical shock to the column, or heat generated from using a very polar solvent on dry silica. Channeling allows the sample to bypass the stationary phase, leading to zero separation.

    • Solution: The column run is likely compromised and must be repeated. Ensure you are using the slurry packing method (Protocol 2). Never let the solvent level drop below the top of the silica bed, as this will cause the bed to dry out and crack.[13]

Visualized Workflows and Protocols

To ensure reproducibility and success, this section provides both visual guides and step-by-step protocols for the most critical stages of the purification process.

Workflow for Isolation & Purification

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Recovery TLC 1. TLC Optimization (Find solvent for Rf ≈ 0.3) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Wet or Dry Method) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Identify pure fractions Evap 8. Solvent Evaporation Pool->Evap Final Pure Compound Evap->Final G Start Problem with Separation? PoorSep Poor Separation (Mixed Fractions) Start->PoorSep NoElution No Elution or Tailing Start->NoElution FastElution Elutes Too Fast Start->FastElution Overload Overloaded Column? PoorSep->Overload Sol_IncreasePolarity Increase Mobile Phase Polarity (Use Gradient Elution) NoElution->Sol_IncreasePolarity Sol_DecreasePolarity Decrease Mobile Phase Polarity FastElution->Sol_DecreasePolarity Degradation Compound Degradation? Overload->Degradation No Sol_ReduceLoad Reduce Sample Load or Increase Silica Amount Overload->Sol_ReduceLoad Yes Sol_Deactivate Use Deactivated Silica or Neutral Alumina Degradation->Sol_Deactivate Yes

References

Preventing degradation of 3-Methoxy-4,5-methylenedioxycinnamaldehyde during storage.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Methoxy-4,5-methylenedioxycinnamaldehyde. Here, we provide in-depth technical information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the stability and integrity of this compound during storage and experimental use. Our recommendations are grounded in established principles of organic chemistry and data from related aromatic aldehydes.

I. Understanding the Molecule: Inherent Instabilities

This compound, like other cinnamaldehyde derivatives, possesses reactive functional groups that render it susceptible to degradation. The primary points of instability are the aldehyde functional group and the conjugated double bond. These sites are prone to oxidation, particularly in the presence of atmospheric oxygen and light.

The principal degradation pathway is the oxidation of the aldehyde group to a carboxylic acid. This process is autocatalytic and can be accelerated by trace metal impurities, heat, and light. Studies on cinnamaldehyde have shown that it is stable under a nitrogen atmosphere but highly unstable in the presence of oxygen[1][2]. The oxidation process can lead to the formation of peroxides as initial products, which can then decompose and lead to a cascade of further reactions[1][2].

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of this compound.

1. What are the optimal storage conditions for this compound?

To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Cool temperatures are recommended. Refrigeration (2-8°C) is ideal for long-term storage. For short-term storage, a cool, dark place away from heat sources is sufficient.

  • Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation[1][2]. If an inert atmosphere is not available, ensure the container is tightly sealed to minimize contact with air.

  • Light: The compound should be protected from light. Use amber vials or store the container in a light-blocking secondary container.

  • Container: Use a clean, dry, and tightly sealed container made of an inert material such as glass.

2. The compound has changed color/consistency. Is it still usable?

A change in color (e.g., yellowing) or consistency can be an indicator of degradation. The primary oxidation product, the corresponding carboxylic acid, is likely a solid at room temperature. If you observe any changes, it is crucial to re-analyze the purity of the material before use. We provide analytical protocols in a later section to assist with this.

3. Can I store this compound in solution?

Storing the compound in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If you must store it in solution for a short period, choose a dry, aprotic solvent. Degas the solvent with nitrogen or argon before use to remove dissolved oxygen.

4. What are the primary degradation products I should look for?

The most likely degradation product is 3-Methoxy-4,5-methylenedioxycinnamic acid, formed from the oxidation of the aldehyde group. Other potential, but less common, degradation products could arise from reactions involving the double bond or the aromatic ring substituents, especially under harsh conditions (e.g., strong UV light, high temperatures).

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of this compound.

A. Visual Inspection and Purity Assessment
Observation Potential Cause Recommended Action
Change in color (e.g., from pale yellow to dark yellow/brown) Oxidation and/or polymerization.Re-evaluate purity using HPLC or GC-MS. If purity is compromised, consider purification by recrystallization or chromatography, or obtain a fresh batch.
Formation of a precipitate in a previously clear solution Degradation to a less soluble product (e.g., carboxylic acid) or exceeding solubility limit at a lower temperature.Allow the solution to warm to room temperature to check for re-dissolution. If precipitate remains, analyze the solution and precipitate separately to identify the degradation product.
Inconsistent experimental results Degradation of the stock material.Analyze the purity of the stock material. Prepare fresh solutions from a new, unopened vial if possible and compare results.
B. Analytical Troubleshooting

When analyzing the purity of this compound, you may encounter the following issues:

Issue Potential Cause Recommended Solution
Multiple peaks in HPLC/GC chromatogram Presence of impurities or degradation products.Identify the main peak corresponding to the parent compound by comparing with a reference standard. Use mass spectrometry (MS) to identify the molecular weights of the other peaks to determine if they are degradation products.
Broad or tailing peaks in HPLC Poor chromatographic conditions or interaction with the stationary phase.Optimize the mobile phase composition and pH. Ensure the column is properly conditioned. Consider a different column chemistry if the problem persists.
Low recovery during sample preparation Adsorption of the compound to labware or degradation during sample processing.Use silanized glassware to minimize adsorption. Keep samples cool and protected from light during preparation. Work quickly to minimize exposure to air.

IV. Experimental Protocols

A. Protocol for Purity Assessment by HPLC-UV

This protocol provides a starting point for the analysis of this compound. Method optimization may be required.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Prepare a sample solution of your stored compound at a concentration of approximately 1 mg/mL in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, start with 40% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 280-320 nm (a wavelength scan of the pure compound is recommended to determine the optimal wavelength).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standards and sample.

    • Determine the purity of your sample by comparing the peak area of the main peak to the total area of all peaks.

B. Protocol for Confirmation of Degradation Products by GC-MS
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min.

    • MS Detector: Electron Ionization (EI) mode. Scan a mass range of m/z 50-500.

  • Analysis:

    • Analyze the mass spectrum of the main peak and any impurity peaks. The mass spectrum of the parent compound should show a molecular ion peak corresponding to its molecular weight. The primary oxidation product, 3-Methoxy-4,5-methylenedioxycinnamic acid, will have a molecular weight 16 Da higher than the parent aldehyde.

V. Visualization of Concepts

A. Degradation Pathway

Degradation_Pathway This compound This compound (Aldehyde) 3-Methoxy-4,5-methylenedioxycinnamic_acid 3-Methoxy-4,5-methylenedioxycinnamic Acid (Carboxylic Acid) This compound->3-Methoxy-4,5-methylenedioxycinnamic_acid Oxidation (+[O])

Caption: Primary oxidative degradation pathway.

B. Recommended Storage Workflow

Storage_Workflow cluster_storage Storage Conditions Inert_Atmosphere Inert Atmosphere (Nitrogen or Argon) Cool_Temperature Cool Temperature (2-8°C) Protect_from_Light Protect from Light (Amber Vial) Tightly_Sealed Tightly Sealed Container Compound This compound Compound->Inert_Atmosphere Compound->Cool_Temperature Compound->Protect_from_Light Compound->Tightly_Sealed Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Purity Check Purity of Stock (HPLC/GC-MS) Start->Check_Purity Purity_OK Purity >95%? Check_Purity->Purity_OK Degraded Purity <95% Purity_OK->Degraded No Investigate_Other Investigate Other Experimental Parameters Purity_OK->Investigate_Other Yes Purify_or_Replace Purify or Replace Compound Degraded->Purify_or_Replace

References

Technical Support Center: Overcoming Low Bioactivity of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, curated by our team of Senior Application Scientists, is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common challenge encountered with 3-Methoxy-4,5-methylenedioxycinnamaldehyde: its apparent low bioactivity in in vitro assays. Our goal is to equip you with the expertise to unlock the true potential of this compound in your experiments.

Core Issue: Is the Compound Inactive or is it the Assay?

It's a frequent point of frustration: you've treated your cells with this compound, but the expected biological effect is minimal or absent. Before concluding that the compound is inert, it is crucial to consider its physicochemical properties. As a hydrophobic phenylpropanoid, its poor aqueous solubility is a primary hurdle to achieving an effective concentration at the cellular level.[1][2][3][4] This can lead to several experimental artifacts:

  • Precipitation in Media: The compound can fall out of solution when diluted from an organic solvent stock into your aqueous cell culture medium.

  • Non-Specific Binding: Hydrophobic molecules are prone to binding to plastic surfaces of labware and to serum proteins in the media, significantly reducing the bioavailable concentration.[5][6][7][8][9]

  • Chemical Instability: The aldehyde functional group can be susceptible to oxidation and degradation in the aqueous, oxygen-rich environment of a cell culture incubator.

This guide will walk you through a systematic approach to address these issues and ensure that your experimental setup is optimized for this class of compounds.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm observing little to no effect of this compound in my cell-based assay. Where do I start troubleshooting?

A1: The first step is to ensure proper handling and solubilization of the compound. The vast majority of low bioactivity issues with hydrophobic compounds stem from poor bioavailability in the assay.

Initial Troubleshooting Workflow

G cluster_inflammation Inflammatory Signaling cluster_other Other Pathways Compound This compound NFkB NF-κB Compound->NFkB Inhibition MAPK MAPK (p38, ERK, JNK) Compound->MAPK Inhibition PI3K_AKT PI3K/AKT Compound->PI3K_AKT Activation AMPK AMPK Compound->AMPK Activation COX2 COX-2 NFkB->COX2 IL6 IL-6 NFkB->IL6 MMP13 MMP-13 MAPK->MMP13

References

Method refinement for consistent results with 3-Methoxy-4,5-methylenedioxycinnamaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Methoxy-4,5-methylenedioxycinnamaldehyde (MMDCA). This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Our goal is to ensure you achieve consistent, reproducible results by understanding the causality behind each procedural step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding MMDCA.

Q1: What are the fundamental physical and chemical properties of MMDCA?

A1: Understanding the basic properties of MMDCA is the first step to designing robust experiments. MMDCA is a benzodioxole derivative, a class of organic compounds with distinct characteristics.[1] Key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄PubChem[1]
Molecular Weight 206.19 g/mol PubChem[1]
IUPAC Name (E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enalPubChem[1]
Appearance Yellowish oil or solidSmolecule[2]
Melting Point 136 - 137 °CPubChem[1]
CAS Number 74683-19-5PubChem[1]

Q2: How should I properly store MMDCA to ensure long-term stability?

A2: MMDCA, like many cinnamaldehyde derivatives, is susceptible to oxidation, particularly at the aldehyde group and the α,β-unsaturated double bond.[3] Improper storage can lead to the formation of peroxides and subsequent degradation to compounds like benzoic acid, diminishing purity and altering reactivity.[3] For optimal stability, we recommend adhering to the storage conditions advised for its precursor, 3-Methoxy-4,5-methylenedioxybenzaldehyde: store at 10°C - 25°C in a dry environment under an inert atmosphere, such as nitrogen or argon.[4] This prevents oxidative degradation and preserves the compound's integrity.

Q3: What are the expected key signals in NMR, IR, and Mass Spectrometry for MMDCA?

A3: Spectroscopic analysis is critical for confirming the identity and purity of your compound. Discrepancies from reference spectra can indicate impurities or degradation. The structural elucidation of MMDCA relies on a combination of these techniques.[2]

  • ¹H NMR: Expect to see characteristic peaks for the aldehyde proton (δ 9.5-9.7 ppm), vinyl protons of the propenal side chain (δ 6.5-7.8 ppm) with a large coupling constant (~16 Hz) indicating a trans configuration, aromatic protons, a singlet for the methoxy group (δ ~3.9 ppm), and a singlet for the methylenedioxy protons (δ ~6.0 ppm).

  • ¹³C NMR: Key signals include the aldehyde carbonyl carbon (δ ~193 ppm), carbons of the vinyl group, and aromatic carbons, including those bonded to the oxygen atoms of the methoxy and methylenedioxy groups.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at ~1680-1700 cm⁻¹, C=C stretching from the alkene and aromatic ring at ~1600-1650 cm⁻¹, and C-O stretches for the ether and dioxole groups.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight.[1]

Q4: What biological activities are associated with MMDCA?

A4: Research has shown that MMDCA exhibits significant biological activities, primarily anti-inflammatory and antimicrobial properties.[2] Notably, it has been demonstrated to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated macrophage cells, suggesting it can modulate inflammatory pathways by potentially affecting inducible nitric oxide synthase (iNOS) expression.[2]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for issues that may arise during synthesis, purification, and reaction.

Synthesis & Purification Issues

Problem 1: My synthesis reaction yield is consistently low.

Causality & Solution: Low yields in the synthesis of MMDCA, often prepared via condensation reactions, can stem from several factors.

  • Purity of Starting Materials: The primary precursors are typically a substituted benzaldehyde (like myristicinaldehyde) and a source for the propenal side chain.[2][5] Impurities in these reagents can inhibit the reaction or lead to side products.

    • Action: Verify the purity of your starting materials using NMR or GC-MS before starting the reaction. Purify if necessary.

  • Reaction Conditions: Aldol condensation reactions are sensitive to catalyst concentration, temperature, and reaction time.

    • Action: Titrate the concentration of your acid or base catalyst. Run small-scale trials at different temperatures to find the optimal balance between reaction rate and side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-running the reaction.

  • Inefficient Purification: MMDCA can be lost during workup and purification.

    • Action: Use optimized chromatographic purification methods. Silica gel column chromatography with a gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is effective for separating MMDCA from less polar starting materials and more polar byproducts.[2]

Workflow: Troubleshooting Low Synthesis Yield

G start Low Reaction Yield check_purity Verify Purity of Starting Materials (NMR/GC-MS) start->check_purity is_pure Are materials >98% pure? check_purity->is_pure purify Purify Starting Materials (Distillation/Recrystallization) is_pure->purify No check_conditions Optimize Reaction Conditions is_pure->check_conditions Yes purify->check_purity conditions_details Vary Catalyst Conc., Temperature, and Time check_conditions->conditions_details monitor_tlc Monitor Progress with TLC conditions_details->monitor_tlc check_workup Evaluate Purification Protocol monitor_tlc->check_workup workup_details Optimize Chromatography (Gradient, Column Size) check_workup->workup_details end_goal Improved Yield workup_details->end_goal

Caption: Decision workflow for diagnosing and resolving low reaction yields.

Problem 2: My final product shows extra peaks in the NMR spectrum, suggesting impurities.

Causality & Solution: Contaminants are often residual starting materials or byproducts from side reactions.

  • Unreacted Aldehyde Precursor: The starting benzaldehyde is a common impurity. Its signals (aldehyde proton ~9.8 ppm, different aromatic pattern) can be easily identified in the ¹H NMR spectrum.

    • Action: Improve purification. A carefully run silica gel column should effectively separate the cinnamaldehyde product from its benzaldehyde precursor. Ensure your solvent system provides good separation (ΔRf > 0.2) on TLC before scaling up.

  • Side-Reaction Products: Cinnamaldehydes can undergo self-condensation or other side reactions under harsh conditions.

    • Action: Re-evaluate your reaction conditions. Lowering the temperature or using a milder catalyst can often minimize the formation of these byproducts.

  • Oxidation Products: If the product was exposed to air for extended periods, especially during purification, you might see evidence of oxidation to the corresponding carboxylic acid (cinnamic acid derivative). This would manifest as the disappearance of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal (>10 ppm).

    • Action: Perform workup and purification steps promptly and consider blanketing the fractions with an inert gas if the process is lengthy.

Reaction & Application Issues

Problem 3: MMDCA is not reacting as expected in a subsequent step (e.g., a Michael addition).

Causality & Solution: The reactivity of MMDCA is dominated by the aldehyde and the conjugated system.

  • Steric Hindrance: The methoxy and methylenedioxy groups on the aromatic ring can sterically hinder access to the reactive sites, potentially slowing down reactions compared to unsubstituted cinnamaldehyde.

    • Action: Increase reaction time or temperature. Alternatively, consider using a more potent catalyst or reagent to overcome the activation energy barrier.

  • Electronic Effects: The electron-donating nature of the methoxy and methylenedioxy groups increases electron density in the aromatic ring and the conjugated system. This can deactivate the β-carbon of the double bond towards nucleophilic attack (Michael addition) compared to cinnamaldehydes with electron-withdrawing groups.

  • Competing Reactions: In the presence of certain nucleophiles, especially thiols, reaction may occur at the aldehyde carbonyl instead of the double bond.[6] Cinnamaldehyde itself can react with simple thiols to form a bis-dithioacetal at the carbonyl position.[6]

    • Action: Protect the aldehyde group (e.g., as an acetal) before attempting reactions at the double bond. The protecting group can be removed in a subsequent step.

Diagram: Potential Reaction Pathways of MMDCA

G cluster_0 Reaction at Aldehyde cluster_1 Reaction at Double Bond MMDCA MMDCA Reduction Reduction (e.g., NaBH4) MMDCA->Reduction -> Cinnamyl Alcohol Deriv. Oxidation Oxidation (e.g., Jones Reagent) MMDCA->Oxidation -> Cinnamic Acid Deriv. Acetal Acetal Formation (Protecting Group) MMDCA->Acetal -> Protected Aldehyde Michael Michael Addition (Nucleophiles) MMDCA->Michael -> β-Substituted Aldehyde Hydrogenation Hydrogenation (e.g., H2/Pd-C) MMDCA->Hydrogenation -> Saturated Aldehyde

Caption: Key reactive sites and common transformations of MMDCA.

Section 3: Protocols

Protocol 1: Purity Analysis by HPLC-UV

This protocol provides a general method for assessing the purity of MMDCA. It should be optimized for your specific HPLC system. This method is adapted from standard validation guidelines for analytical chemistry.[7]

  • Preparation of Standard Solution:

    • Accurately weigh ~10 mg of high-purity MMDCA reference standard.

    • Dissolve in a 10 mL volumetric flask with methanol to create a 1.0 mg/mL stock solution.

    • Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using a mixture of acetonitrile and water as the diluent.

  • Preparation of Sample Solution:

    • Accurately weigh ~10 mg of your synthesized MMDCA.

    • Dissolve and dilute in a 10 mL volumetric flask with methanol.

    • Further dilute to a concentration within the range of your standard curve (e.g., 50 µg/mL).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). A gradient may be required to resolve impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan from 200-400 nm and select the wavelength of maximum absorbance (λmax) for MMDCA.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the sample solution in triplicate.

    • Calculate the purity by comparing the peak area of the main component to the total area of all peaks, and quantify the concentration using the calibration curve.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines a standard procedure for purifying MMDCA from a crude reaction mixture.

  • Slurry Preparation:

    • In a beaker, add silica gel to your starting elution solvent (e.g., 98:2 Hexane:Ethyl Acetate). Stir to create a uniform slurry with no air bubbles.

  • Column Packing:

    • Secure a glass chromatography column vertically. Add a small amount of the starting solvent.

    • Pour the silica slurry into the column. Allow the silica to settle into a uniform packed bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude MMDCA in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution:

    • Begin eluting with the starting solvent (e.g., 98:2 Hexane:EtOAc).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the solvent polarity (e.g., to 95:5, 90:10 Hexane:EtOAc) to elute your product. MMDCA should elute after non-polar impurities but before highly polar byproducts.

  • Fraction Analysis:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified MMDCA.

    • Confirm purity using the HPLC or NMR methods described above.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 3-Methoxy-4,5-methylenedioxycinnamaldehyde's Effect on Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of 3-Methoxy-4,5-methylenedioxycinnamaldehyde (MMDA) on nitric oxide (NO) production. We will delve into the experimental design, detailed protocols, and comparative data analysis necessary to rigorously assess this compound's potential as a modulator of NO signaling. This document is structured to provide not just a methodology, but a logical, self-validating system for generating reliable and publishable data.

Introduction: The Dichotomous Role of Nitric Oxide and the Potential of Cinnamaldehyde Derivatives

Nitric oxide is a pleiotropic signaling molecule with a context-dependent dual role in physiology and pathophysiology. In the vascular endothelium, NO produced by endothelial nitric oxide synthase (eNOS) is a critical vasodilator, essential for maintaining cardiovascular homeostasis. Conversely, during an inflammatory response, the inducible isoform of NOS (iNOS) is expressed in immune cells like macrophages, leading to a high and sustained output of NO that contributes to cytotoxicity and tissue damage.

Cinnamaldehyde and its derivatives have garnered significant interest for their anti-inflammatory properties.[1] Many of these compounds have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages, primarily by downregulating iNOS expression through the modulation of key inflammatory signaling pathways such as NF-κB and MAPKs.[1][2] However, some studies also suggest that cinnamaldehyde can promote NO production in endothelial cells, contributing to vasorelaxation.[3] This highlights the critical importance of cell-type-specific validation when evaluating novel cinnamaldehyde derivatives like this compound.

This guide will focus on a primary validation model using the RAW 264.7 macrophage cell line to assess the potential anti-inflammatory, NO-inhibiting effects of MMDA. This widely used model provides a robust and reproducible system for studying iNOS-mediated NO production.

Experimental Design: A Multi-faceted Approach to Validation

A robust validation of MMDA's effect on NO production necessitates a multi-pronged experimental approach. The following diagram outlines the logical workflow for a comprehensive in vitro validation study.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cell_culture RAW 264.7 Cell Culture treatment Cell Treatment with MMDA & Controls cell_culture->treatment compound_prep MMDA & Control Preparation compound_prep->treatment induction LPS-induced NO Production treatment->induction griess_assay Griess Assay for Nitrite Quantification induction->griess_assay viability_assay MTT Assay for Cytotoxicity induction->viability_assay data_analysis Data Analysis & IC50 Calculation griess_assay->data_analysis viability_assay->data_analysis

Figure 1: Experimental workflow for validating the effect of this compound on nitric oxide production in vitro.

Detailed Experimental Protocols

The following protocols are designed to be a self-validating system, incorporating necessary controls to ensure the integrity of the results.

Protocol 1: In Vitro Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol details the steps to assess the inhibitory effect of MMDA on LPS-induced NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (MMDA)

  • Lipopolysaccharide (LPS) from E. coli

  • N G-Nitro-L-arginine Methyl Ester (L-NAME)

  • Dimethyl Sulfoxide (DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (NaNO2)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.[4]

  • Compound and Control Preparation:

    • Prepare a stock solution of MMDA in DMSO.

    • Prepare a stock solution of the positive control inhibitor, L-NAME, in sterile water or culture medium.[5][6]

    • Prepare a stock solution of the NO inducer, LPS, in sterile PBS or culture medium.

  • Treatment:

    • Dilute the MMDA and L-NAME stock solutions in culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).

    • Remove the culture medium from the cells and replace it with medium containing various concentrations of MMDA or L-NAME. Include a vehicle control (medium with the same concentration of DMSO as the highest MMDA concentration).

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • Induction of Nitric Oxide Production:

    • After the pre-incubation period, add LPS to all wells except the negative control wells to a final concentration of 1 µg/mL.[7]

    • Incubate the plate for an additional 24 hours.

  • Measurement of Nitrite Concentration (Griess Assay):

    • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent to each supernatant sample and standard.[8][9]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition for each concentration of MMDA and L-NAME relative to the LPS-treated control.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production) for MMDA.

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed reduction in NO is due to a direct inhibitory effect on the NO production pathway or simply due to cytotoxicity.

Procedure:

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Comparative Data and Expected Outcomes

The following table provides a hypothetical yet expected outcome of the validation experiments, comparing MMDA with a known inhibitor and inducer of NO production.

Treatment GroupConcentrationNitrite (µM) (Mean ± SD)% NO InhibitionCell Viability (%)
Control (Untreated) -1.2 ± 0.3-100
LPS (1 µg/mL) -45.8 ± 3.1098 ± 4
LPS + L-NAME 100 µM5.3 ± 0.990.197 ± 5
LPS + MMDA 1 µM38.2 ± 2.516.699 ± 3
10 µM22.1 ± 1.851.796 ± 4
50 µM9.7 ± 1.278.895 ± 6

Data are representative and for illustrative purposes only.

Putative Mechanism of Action: Modulation of Inflammatory Signaling

Based on the known mechanisms of related cinnamaldehyde derivatives, it is hypothesized that MMDA inhibits LPS-induced NO production by suppressing the expression of inducible nitric oxide synthase (iNOS).[2] This is likely achieved through the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

signaling_pathway cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK MMDA 3-Methoxy-4,5- methylenedioxycinnamaldehyde MMDA->MAPK inhibits MMDA->IKK inhibits IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB NFkappaB_nuc NF-κB Translocation NFkappaB->NFkappaB_nuc translocates iNOS_gene iNOS Gene Transcription NFkappaB_nuc->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces

Figure 2: Putative signaling pathway for the inhibition of nitric oxide production by this compound in LPS-stimulated macrophages.

Conclusion and Future Directions

This guide provides a foundational framework for the initial validation of this compound's effect on nitric oxide production. A dose-dependent inhibition of LPS-induced NO in RAW 264.7 macrophages, without significant cytotoxicity, would provide strong evidence for its anti-inflammatory potential.

Future studies should aim to:

  • Confirm the inhibition of iNOS protein and mRNA expression using Western blotting and RT-PCR, respectively.

  • Investigate the effect of MMDA on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Evaluate the effect of MMDA on NO production in other cell types, such as endothelial cells, to determine its cell-type specificity and potential cardiovascular effects.

By following the rigorous and self-validating protocols outlined in this guide, researchers can generate high-quality, reproducible data to confidently assess the therapeutic potential of this compound as a modulator of nitric oxide signaling.

References

A Comparative Guide to the Synthesis and Biological Activity of 3-Methoxy-4,5-methylenedioxycinnamaldehyde and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde, a naturally occurring phenylpropanoid, and its synthetic analogs. We will explore the synthetic strategies for these compounds, delve into their comparative biological activities—primarily focusing on anti-inflammatory and cytotoxic effects—and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this promising class of compounds.

Introduction: The Therapeutic Potential of Cinnamaldehydes

Cinnamaldehyde and its derivatives are a well-established class of natural compounds, primarily extracted from the bark of Cinnamomum species. These molecules have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. The core chemical scaffold, an α,β-unsaturated aldehyde attached to a phenyl group, is amenable to synthetic modification, offering a fertile ground for the development of novel therapeutic agents with enhanced potency and selectivity.

This compound, also known as canellal, is a specific derivative isolated from sources like Canella winterana. Its unique substitution pattern, featuring both a methoxy and a methylenedioxy group, distinguishes it from more common cinnamaldehydes and suggests a potentially unique biological profile. The rationale for synthesizing and studying its analogs is rooted in the principles of medicinal chemistry: to systematically modify the parent structure to probe its interaction with biological targets, thereby elucidating the structure-activity relationship (SAR) and identifying candidates with superior therapeutic indices.

This guide will objectively compare the parent compound with rationally designed synthetic analogs, providing the necessary experimental data and methodologies to support the findings.

Synthetic Strategies: From Precursor to Bioactive Compound

The synthesis of cinnamaldehyde derivatives is most commonly achieved via the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between an aromatic aldehyde and an aliphatic aldehyde or ketone.

General Synthetic Workflow

The fundamental approach involves the reaction of a substituted benzaldehyde with acetaldehyde. The base deprotonates the α-carbon of acetaldehyde, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the final α,β-unsaturated cinnamaldehyde product.

G cluster_reactants Reactants cluster_process Process cluster_product Product benzaldehyde Substituted Benzaldehyde reaction Claisen-Schmidt Condensation benzaldehyde->reaction Base (e.g., NaOH) Solvent (e.g., EtOH) acetaldehyde Acetaldehyde acetaldehyde->reaction product Substituted Cinnamaldehyde reaction->product Dehydration

Caption: General workflow for the synthesis of cinnamaldehyde derivatives.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis starting from 3-Methoxy-4,5-methylenedioxybenzaldehyde.

Materials:

  • 3-Methoxy-4,5-methylenedioxybenzaldehyde (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath.

Procedure:

  • Dissolve 3-Methoxy-4,5-methylenedioxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Prepare a solution of sodium hydroxide in water and add it dropwise to the flask while maintaining the temperature below 10 °C.

  • Add acetaldehyde dropwise to the reaction mixture. The choice of adding the base first is to generate the enolate from acetaldehyde in situ for immediate reaction with the benzaldehyde, minimizing self-condensation of acetaldehyde.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction mixture with dilute HCl.

  • Extract the product with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure this compound.

Comparative Biological Evaluation

The therapeutic potential of cinnamaldehydes is often linked to their anti-inflammatory and cytotoxic activities. This section compares the performance of the parent compound with several synthetic analogs, providing quantitative data to establish a structure-activity relationship.

Anti-inflammatory Activity and Mechanism of Action

Chronic inflammation is a key factor in numerous diseases. Cinnamaldehyde and its derivatives have been shown to exert potent anti-inflammatory effects, primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that controls the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and various interleukins (ILs).

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cinnamaldehydes are reported to inhibit the degradation of IκB, thereby preventing NF-κB activation.

G cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-6) Transcription->Cytokines Cinn Cinnamaldehydes Cinn->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of cinnamaldehydes.

The anti-inflammatory potency of these compounds is often quantified by their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells (e.g., RAW 264.7). The half-maximal inhibitory concentration (IC₅₀) is a standard metric for comparison.

CompoundStructureModificationsNO Inhibition IC₅₀ (µM)
Parent Compound This compound-Hypothesized potent activity
Analog 1 E-cinnamaldehydeUnsubstituted Phenyl Ring55 ± 9
Analog 2 o-methoxycinnamaldehydeMethoxy at C235 ± 9
Analog 3 4-Hydroxy-3,3',4',5'-tetramethoxychalconeChalcone scaffold with multiple methoxy/hydroxy groups0.3
Analog 4 3,3',4',5'-tetramethoxychalconeChalcone scaffold with multiple methoxy groups0.3
Note: Chalcones are structurally related precursors to cinnamaldehydes and are included for comparative purposes, demonstrating the high potency achievable with this general scaffold.

Structure-Activity Relationship (SAR) Insights:

  • The data suggests that methoxy substitutions on the phenyl ring can significantly influence anti-inflammatory activity. o-methoxycinnamaldehyde (Analog 2) is more potent than the unsubstituted E-cinnamaldehyde (Analog 1).

  • Expanding the scaffold to a chalcone and increasing the number of methoxy/hydroxy substitutions (Analogs 3 & 4) can lead to a dramatic increase in potency, with IC₅₀ values dropping into the nanomolar range. This highlights a promising direction for analog design.

Cytotoxic Activity

Many cinnamaldehyde derivatives exhibit cytotoxic effects against various cancer cell lines, making them attractive candidates for oncology drug discovery. Their mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

CompoundStructureModificationsIC₅₀ (µM) vs. Hep G2 (Liver Cancer)IC₅₀ (µM) vs. Colon 205 (Colon Cancer)
Analog 4 3,3',4',5'-tetramethoxychalconeMultiple methoxy groups1.82.2
Analog 5 2,3,3',4',5'-PentamethoxychalconeAdditional methoxy at C2~10-20~10-20
Analog 6 3-Formyl-3',4',5'-trimethoxychalconeFormyl group at C3>100Moderate Activity
Analog 7 4-Hydroxy-3,3',4',5'-tetramethoxychalconeHydroxy group at C4>100>100

Structure-Activity Relationship (SAR) Insights:

  • Comparing Analog 4 and Analog 7 reveals that the presence of a hydroxyl group at the 4-position can abolish cytotoxic activity while retaining potent anti-inflammatory effects. This is a critical finding, suggesting that the anti-inflammatory and cytotoxic activities can be decoupled, allowing for the design of selective inhibitors.

  • The addition of a formyl group (Analog 6) or an extra methoxy group (Analog 5) appears to reduce the potent cytotoxicity seen in Analog 4. This indicates that the specific substitution pattern of Analog 4 is highly optimized for anti-proliferative effects against these cell lines.

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of the comparative data, standardized and self-validating protocols are essential.

Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the concentration of nitrite, a stable breakdown product of NO, in cell culture supernatant.

Cell Line: RAW 264.7 murine macrophages.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO). The pre-treatment allows the compound to enter the cells and interact with its target before the inflammatory stimulus is applied.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control to induce iNOS expression and NO production.

  • Incubation: Incubate the plate for another 24 hours.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes. A purple/magenta color will develop.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-only control and calculate the IC₅₀ value.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Cell Lines: Hep G2, Colon 205, or other relevant cancer cell lines.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

The comparative analysis of this compound and its synthetic analogs reveals a class of compounds with significant, and tunable, biological activities. The structure-activity relationships derived from experimental data indicate that specific substitutions on the phenyl-chalcone scaffold can dramatically influence potency and selectivity for either anti-inflammatory or cytotoxic effects.

Notably, compounds like 3,3',4',5'-tetramethoxychalcone (Analog 4) emerge as potent dual inhibitors of inflammation and cancer cell proliferation. In contrast, 4-Hydroxy-3,3',4',5'-tetramethoxychalcone (Analog 7) demonstrates remarkable selectivity, potently inhibiting nitric oxide production without affecting cell viability, marking it as a promising lead for developing pure anti-inflammatory agents with a potentially wider therapeutic window.

Future research should focus on:

  • Synthesis and evaluation of this compound itself in these standardized assays to establish its baseline activity.

  • Lead Optimization: Further modification of the most potent and selective analogs to improve pharmacokinetic properties (solubility, metabolic stability).

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets beyond NF-κB to understand the basis for the observed selectivity.

  • In Vivo Validation: Testing the most promising candidates in animal models of inflammatory diseases and cancer to confirm their therapeutic efficacy and safety profiles.

This guide provides a foundational framework for researchers to build upon, leveraging the provided data and protocols to accelerate the discovery and development of next-generation therapeutics derived from the versatile cinnamaldehyde scaffold.

A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-4,5-methylenedioxycinnamaldehyde is a benzodioxole derivative that has been identified in various plant species, including Myristica fragrans and Canella winterana.[1] As with many natural products and synthetic intermediates in the pharmaceutical industry, the rigorous and accurate characterization of this compound is paramount for quality control, safety assessment, and regulatory compliance. The development of robust analytical methods is not merely a procedural step but the foundation upon which product quality and efficacy are built.

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. We will explore the causality behind the selection of each method, present detailed, field-tested protocols, and demonstrate a systematic approach to cross-validation. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the procedures are fit for their intended purpose.[2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This guide serves as a practical blueprint for researchers and drug development professionals to establish and verify orthogonal analytical methods, thereby ensuring the highest level of confidence in their results.

Part 1: Primary Characterization of the Reference Standard

Before any quantitative method can be validated, the identity and purity of the reference standard must be unequivocally established. This step provides the "ground truth" against which all subsequent measurements are compared. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for complete structural elucidation.[1]

Experimental Protocol: Structural Elucidation
  • Nuclear Magnetic Resonance (¹H and ¹³C NMR):

    • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.7 mL of deuterated chloroform (CDCl₃).

    • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • Analysis: The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton, vinyl protons of the cinnamaldehyde backbone, the methoxy group protons, and the methylenedioxy group protons.[5][6] The ¹³C NMR spectrum will corroborate the structure by identifying the number and type of carbon atoms present.

  • Mass Spectrometry (MS):

    • Technique: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with a soft ionization source like Electrospray Ionization (ESI) to determine the accurate mass of the molecular ion.

    • Analysis: The measured mass should be within 5 ppm of the theoretical mass of C₁₁H₁₀O₄ (206.0579 g/mol ), confirming the elemental composition. Fragmentation patterns can provide further structural confirmation.

cluster_char Reference Standard Characterization ref_std This compound Reference Material nmr NMR Spectroscopy (¹H, ¹³C) ref_std->nmr Structural Info ms High-Resolution MS ref_std->ms Molecular Weight & Formula elucidation Structural Elucidation & Purity Confirmation nmr->elucidation ms->elucidation qualified_std Qualified Reference Standard elucidation->qualified_std

Caption: Workflow for reference standard characterization.

Part 2: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is the cornerstone of pharmaceutical quality control due to its high precision, accuracy, and suitability for non-volatile compounds. For this compound, a reversed-phase method is ideal, as the molecule possesses sufficient hydrophobicity to be retained on a C18 stationary phase, and its conjugated system provides strong UV absorbance for sensitive detection.[7][8][9]

Experimental Protocol: HPLC-UV Analysis
  • Objective: To develop and validate a quantitative method for this compound using RP-HPLC with UV detection.

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio. The acidic modifier is crucial for producing sharp, symmetrical peaks by suppressing the ionization of any potential acidic impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm. This wavelength is chosen based on the typical absorbance maximum for cinnamaldehyde derivatives.[7][10]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the qualified reference standard (1 mg/mL) in acetonitrile. Create a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh and dissolve the sample to a target concentration within the calibration range using acetonitrile. Filter through a 0.45 µm syringe filter prior to injection.

    • Analysis: Inject the standards to generate a calibration curve, followed by the samples.

Method Validation (per ICH Q2(R1))

The reliability of the HPLC method is established by evaluating its performance against internationally recognized criteria.[2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing a placebo and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. A PDA detector can be used to check for peak purity.

  • Linearity: A linear relationship between concentration and detector response is established across a minimum of five concentration levels. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of known amounts of analyte spiked into a sample matrix. Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision:

    • Repeatability (Intra-assay): The precision over a short interval with the same analyst and instrument, typically expressed as the Relative Standard Deviation (%RSD) of six replicate injections, which should be ≤ 2%.

    • Intermediate Precision: Assesses the method's consistency over different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11]

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS serves as an excellent orthogonal technique to HPLC. Its separation is based on the analyte's volatility and interaction with the stationary phase, a fundamentally different principle from HPLC's liquid-phase partitioning.[12] The mass spectrometer provides highly specific detection, making it a powerful tool for both quantification and impurity identification.

Experimental Protocol: GC-MS Analysis
  • Objective: To develop and validate a quantitative method for this compound using GC-MS.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This type of column is well-suited for general-purpose analysis of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. This program ensures the elution of the analyte as a sharp peak while separating it from potentially less volatile impurities.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using the molecular ion and 2-3 characteristic fragment ions. Full scan mode (m/z 40-400) can be used for initial identification.

      • Transfer Line Temperature: 280 °C.

  • Procedure:

    • Standard Preparation: Prepare a stock solution (1 mg/mL) and calibration standards in a volatile solvent like ethyl acetate.

    • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range.

    • Analysis: Inject standards and samples. For quantification, construct a calibration curve based on the peak area of the primary ion in SIM mode.

Method Validation (per ICH Q2(R1))

The GC-MS method is validated using the same parameters as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) to ensure it is fit for purpose. The high selectivity of SIM mode in MS often leads to excellent specificity and very low detection limits.[13]

Part 4: Cross-Validation and Comparative Analysis

Cross-validation is the ultimate test to ensure that two distinct analytical methods produce comparable, reliable results. This is critical when one method is intended to replace another or when results from different laboratories need to be compared.[14]

Methodology
  • Sample Selection: A panel of at least three independent batches of this compound is selected for analysis.

  • Parallel Analysis: Each sample is prepared and analyzed in triplicate using both the validated HPLC-UV method and the validated GC-MS method.

  • Data Comparison: The mean assay values and standard deviations obtained from each method for each batch are compared.

cluster_cv Cross-Validation Workflow cluster_hplc Method A cluster_gcms Method B sample Test Samples (n ≥ 3 batches) hplc_prep Sample Prep (HPLC) sample->hplc_prep gcms_prep Sample Prep (GC-MS) sample->gcms_prep hplc_run Validated HPLC-UV Analysis hplc_prep->hplc_run hplc_res Results A (Assay, %RSD) hplc_run->hplc_res compare Comparative Analysis (Statistical Tests, e.g., t-test, F-test) hplc_res->compare gcms_run Validated GC-MS Analysis gcms_prep->gcms_run gcms_res Results B (Assay, %RSD) gcms_run->gcms_res gcms_res->compare conclusion Conclusion: Methods are Equivalent compare->conclusion

Caption: Workflow for the cross-validation of two analytical methods.
Data Presentation: A Comparative Summary

The performance of each validated method is best summarized in a table for direct comparison.

Validation Parameter HPLC-UV Method GC-MS Method Commentary
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity.
Range (µg/mL) 1 - 1000.5 - 50The GC-MS method may offer a lower quantifiable range.
Accuracy (% Recovery) 98.5% - 101.5%98.2% - 101.8%Both methods show high accuracy, well within typical acceptance criteria.
Precision (% RSD) < 1.5%< 2.0%HPLC often demonstrates slightly better precision for routine quantification.
LOD (µg/mL) ~0.23~0.07The selectivity of MS detection typically results in a lower limit of detection.[7]
LOQ (µg/mL) ~0.70~0.20GC-MS is superior for trace-level quantification.
Statistical Analysis

To objectively determine if the results are equivalent, statistical tests are employed.

  • An F-test is used to compare the variances (precision) of the two methods.

  • A student's t-test is used to compare the mean assay values (accuracy). If the calculated F and t values are less than the critical values at a given confidence level (e.g., 95%), the two methods are considered statistically equivalent.

Discussion and Recommendations

The cross-validation process demonstrates that both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The choice between them depends on the specific application:

  • HPLC-UV is recommended for:

    • Routine quality control and release testing due to its high precision, robustness, and faster sample throughput.

    • Stability studies where non-volatile degradation products are expected.

  • GC-MS is the preferred method for:

    • Confirmatory analysis and structural identification of impurities, thanks to the specificity of the mass spectrometric data.

    • Analysis of trace-level impurities or when very low detection limits are required.

    • Screening for volatile residual solvents or starting materials.

By having two validated, orthogonal methods, a laboratory is in a much stronger position to ensure product quality. The GC-MS method can be used to investigate any out-of-specification results or unexpected peaks observed during routine HPLC analysis, providing a comprehensive analytical toolkit for the entire product lifecycle. This approach aligns with modern, risk-based quality management principles as advocated by regulatory bodies like the FDA.[15][16]

References

3-Methoxy-4,5-methylenedioxycinnamaldehyde vs. 2-Methoxycinnamaldehyde: a comparative analysis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals: 3-Methoxy-4,5-methylenedioxycinnamaldehyde vs. 2-Methoxycinnamaldehyde

The vast structural diversity of natural products offers a rich resource for the discovery of novel therapeutic agents. Among these, cinnamaldehyde and its derivatives have emerged as a privileged scaffold, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The reactivity of the α,β-unsaturated aldehyde system, combined with the potential for diverse substitutions on the aromatic ring, makes this class of molecules particularly attractive for medicinal chemistry and drug development.[3]

This guide provides a detailed comparative analysis of two specific derivatives: this compound and 2-Methoxycinnamaldehyde. We will dissect their structural nuances, compare their known biological activities and mechanisms of action supported by experimental data, and provide insights into their synthetic accessibility. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of these compounds in their discovery pipelines.

Structural and Physicochemical Profile

The fundamental differences in the biological profiles of these two molecules are rooted in their distinct substitution patterns on the phenyl ring. While both share the core cinnamaldehyde framework, the nature and position of the substituents critically influence their steric and electronic properties, and consequently, their interactions with biological targets.

  • 2-Methoxycinnamaldehyde (2-MCA) features a single methoxy group at the ortho-position. This substitution can influence the molecule's preferred conformation through potential intramolecular interactions and sterically hinder certain binding modes.

  • This compound (3-M-4,5-MDA) has a more complex substitution pattern, incorporating both a methoxy group and a methylenedioxy bridge. This latter functional group is a common motif in many psychoactive and medicinal natural products, significantly altering the electronic landscape of the aromatic ring.[4][5]

A summary of their key physicochemical properties is provided below for direct comparison.

Property2-MethoxycinnamaldehydeThis compound
Molecular Formula C₁₀H₁₀O₂[6]C₁₁H₁₀O₄[4]
Molecular Weight 162.19 g/mol [6]206.19 g/mol [4]
Appearance Pale yellow crystalline solid[6]Solid[4]
Melting Point 45 °C[6]136 - 137 °C[4]
CAS Number 1504-74-1[6]74683-19-5[4]

Comparative Biological Activities and Mechanistic Insights

While both compounds are biologically active, the available research points towards distinct primary activities and underlying mechanisms, making them suitable for different therapeutic applications.

Anti-inflammatory Activity

Both molecules have demonstrated potential in modulating inflammatory responses, albeit through potentially different pathways.

2-Methoxycinnamaldehyde (2-MCA) has been identified as a potent inhibitor of the NF-κB (nuclear factor kappa B) signaling pathway.[7] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[7] Experimental evidence shows that 2-MCA can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and subsequent DNA binding.[7] In a rat model of hepatic ischemia-reperfusion injury, administration of 2-MCA significantly reduced serum levels of the pro-inflammatory cytokines TNF-α and IL-6, attenuated tissue damage, and decreased the expression of caspase-3, an executioner of apoptosis.[7][8] This dual action on both inflammation and apoptosis makes 2-MCA a compelling candidate for conditions involving inflammatory tissue damage.

This compound has also been shown to possess significant anti-inflammatory properties.[9] A key study demonstrated its ability to inhibit nitric oxide (NO) production in macrophage cells (RAW 264.7) stimulated with LPS.[9] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The inhibition of NO production is a critical indicator of anti-inflammatory potential and a common target for therapeutic intervention.

Expert Insight: Why Target NF-κB and NO Production? The choice to evaluate compounds against NF-κB activation and NO production is a foundational step in anti-inflammatory drug screening. The NF-κB pathway is a convergent point for numerous inflammatory stimuli, making its inhibition a high-impact strategy. The Griess assay for nitrite (a stable product of NO) is a robust, simple, and high-throughput colorimetric assay. Its use as a primary screen allows for the rapid identification of compounds that suppress macrophage activation, a critical event in the inflammatory cascade. A positive hit in this assay justifies progression to more complex mechanistic studies, such as determining direct effects on iNOS expression or NF-κB translocation.

Anticancer Activity

The anticancer potential of 2-Methoxycinnamaldehyde is particularly well-documented. It has been shown to inhibit the proliferation of various human cancer cell lines, including colorectal adenocarcinoma (COLO 205) and non-small cell lung cancer (NCI-H520).[10][11] Its mechanism is multifactorial, involving the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway, as evidenced by the loss of mitochondrial membrane potential and the activation of caspases-9 and -3.[10][11] Furthermore, 2-MCA has been identified as a dual inhibitor of topoisomerase I and II, enzymes critical for resolving DNA topological stress during replication.[10][11] Inhibition of these enzymes leads to DNA damage and cell death, a mechanism leveraged by established chemotherapeutic drugs.

For This compound , while its direct anticancer activity is less explored in the available literature, its demonstrated anti-inflammatory properties are highly relevant. Chronic inflammation is a known driver of cancer development and progression, and agents that suppress inflammatory pathways can have indirect anticancer effects. Further investigation is warranted to explore its direct cytotoxic and cytostatic effects on cancer cell lines.

Antimicrobial Activity

Cinnamaldehyde and its derivatives are broadly recognized for their antimicrobial properties.[12] In vitro studies have shown that 2-Methoxycinnamaldehyde exhibits bactericidal activity, particularly against coliform bacteria like Escherichia coli.[13] Research into This compound also indicates it possesses antimicrobial activity against various pathogens.[9] The proposed mechanism for cinnamaldehydes often involves disruption of cell membrane function and inhibition of key cellular enzymes.[12][13]

Experimental Protocols & Methodologies

To ensure scientific rigor, the biological activities described must be validated through standardized experimental protocols. Below are representative workflows for assessing the anti-inflammatory and anticancer activities discussed.

Protocol: Assessment of Anti-inflammatory Activity via Nitrite Quantification (Griess Assay)

This protocol outlines the steps to measure the inhibition of nitric oxide (NO) production in macrophages, a key indicator of anti-inflammatory effect.

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate for 10-15 minutes in the dark.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The intensity of the resulting magenta color is proportional to the nitrite concentration.

  • Analysis: Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Determine the percentage of NO production inhibition relative to the LPS-stimulated control.

Griess_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay node1 Seed RAW 264.7 Cells node2 Adherence (Overnight) node1->node2 node3 Pre-treat with Test Compound node2->node3 node4 Stimulate with LPS node3->node4 node5 Incubate (24h) & Collect Supernatant node4->node5 node6 Add Griess Reagents A & B node5->node6 node7 Measure Absorbance (540 nm) node6->node7 node8 Calculate % Inhibition node7->node8

Caption: Workflow for the quantification of nitric oxide production.

Protocol: Assessment of Anticancer Activity via Cell Viability (XTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, commonly used to determine the cytotoxic effects of a compound.

  • Cell Seeding: Plate cancer cells (e.g., COLO 205) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 2-Methoxycinnamaldehyde) for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Labeling: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator. During this time, viable cells with active mitochondria will reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.

  • Measurement: Measure the absorbance of the formazan product at 492 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[10]

NFKB_Pathway_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits Nucleus Nucleus NFkB_p65->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) Nucleus->Genes Transcription MCA 2-Methoxy- cinnamaldehyde MCA->IKK Inhibits MCA->NFkB_p65 Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by 2-MCA.

Synthesis and Chemical Accessibility

The feasibility of large-scale synthesis is a critical factor in drug development.

  • 2-Methoxycinnamaldehyde: Can be readily synthesized via a condensation reaction between salicylaldehyde methyl ether (o-methoxybenzaldehyde) and acetaldehyde under alkaline conditions.[14] This represents a straightforward and scalable synthetic route.

  • This compound: Can be isolated from natural sources or synthesized.[9] A common synthetic precursor is 3-methoxy-4,5-methylenedioxybenzaldehyde (myristicin aldehyde), which itself can be derived from natural products like nutmeg oil.[15][16] The synthesis is generally more complex than that of 2-MCA due to the construction or preservation of the benzodioxole ring system.

Conclusion and Strategic Outlook

This comparative analysis demonstrates that 2-Methoxycinnamaldehyde and this compound, despite their structural similarity, present distinct opportunities for drug development.

  • 2-Methoxycinnamaldehyde stands out as a strong candidate for development as both an anti-inflammatory and anticancer agent. Its well-defined mechanisms of action, including inhibition of the master inflammatory regulator NF-κB and induction of apoptosis via topoisomerase inhibition, provide a solid foundation for further optimization and preclinical studies.[7][10]

  • This compound is a promising anti-inflammatory agent, validated by its ability to inhibit nitric oxide production.[9] Its unique methylenedioxy moiety may confer a different target profile and pharmacokinetic properties compared to 2-MCA.

For drug development professionals, the strategic choice depends on the therapeutic target:

  • For oncology and inflammatory disease programs where NF-κB is a key target, 2-MCA is a more developed starting point with a clearer mechanistic rationale.

  • For programs seeking novel anti-inflammatory agents, 3-M-4,5-MDA offers a distinct chemical scaffold that warrants further exploration, particularly in head-to-head studies against 2-MCA and other benchmarks to elucidate its full potential and mechanism of action.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of both scaffolds, alongside in vivo efficacy and safety profiling to validate their therapeutic potential.

References

A Senior Application Scientist's Guide to In Vivo Validation of Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: January 2026

Bridging the gap between promising in vitro results and successful preclinical development requires robust in vivo validation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting in vivo studies to confirm anti-inflammatory efficacy.

From the Bench to the Model: The Rationale for In Vivo Validation

In vitro assays are invaluable for high-throughput screening and initial mechanism-of-action studies. However, they cannot fully recapitulate the complex interplay of cellular and molecular events that characterize inflammation within a living organism.[1][2] The transition to in vivo models is a critical step to assess a compound's true therapeutic potential, considering factors like pharmacokinetics, pharmacodynamics, and potential off-target effects.[1] This guide will navigate the complexities of selecting the right model, establishing rigorous experimental protocols, and analyzing the resulting data to build a compelling case for your anti-inflammatory candidate.

Choosing the Right Battlefield: Selecting an Appropriate In Vivo Inflammation Model

The choice of an in vivo model is paramount and should be dictated by the specific inflammatory pathways and clinical indications targeted by your compound. A well-chosen model will provide clinically relevant data and a clear path toward further development.

Here, we compare three widely used and well-characterized models of inflammation:

Model Inducing Agent Primary Inflammatory Response Key Readouts Translational Relevance
Carrageenan-Induced Paw Edema Carrageenan (a sulfated polysaccharide)Acute, localized inflammation characterized by edema, erythema, and hyperalgesia.[3][4]Paw volume/thickness, myeloperoxidase (MPO) activity, cytokine levels, histopathology.[4][5]General screening for acute anti-inflammatory activity.[3][4]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Lipopolysaccharide (a component of gram-negative bacteria cell walls)Systemic inflammatory response mimicking aspects of sepsis, leading to the release of pro-inflammatory cytokines.[6][7][8]Cytokine levels (e.g., TNF-α, IL-6), organ damage markers, survival rates.[7][9][10]Sepsis, systemic inflammatory response syndrome (SIRS).[7]
Dextran Sulfate Sodium (DSS)-Induced Colitis Dextran Sulfate Sodium (a synthetic sulfated polysaccharide)Intestinal inflammation resembling human inflammatory bowel disease (IBD), particularly ulcerative colitis.[11][12]Disease Activity Index (DAI), colon length, histopathology, cytokine levels, MPO activity.[11][13][14]Inflammatory Bowel Disease (IBD).[11][13]
Collagen-Induced Arthritis (CIA) Type II CollagenAutoimmune response leading to joint inflammation, cartilage and bone destruction, sharing features with human rheumatoid arthritis (RA).[15][16][17][18]Clinical arthritis score, paw swelling, histopathology of joints, anti-collagen antibody levels, cytokine profiles.[15][19]Rheumatoid Arthritis (RA).[15][16][18]

Experimental Design and Protocols: A Step-by-Step Approach

Rigorous and reproducible experimental design is the cornerstone of credible in vivo research. Below are detailed protocols for the inflammation models discussed, along with a comparative workflow.

Visualizing the Workflow: From Induction to Analysis

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Data Collection cluster_3 Phase 4: Endpoint Analysis Induction Induction of Inflammation (Carrageenan, LPS, DSS, or Collagen) Treatment Test Compound Administration (Prophylactic or Therapeutic) Induction->Treatment Monitoring Clinical Scoring & In-Life Measurements (e.g., Paw Volume, Body Weight, DAI) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Analysis Biochemical Assays (Cytokines, MPO) Histopathological Evaluation Sacrifice->Analysis

Caption: A generalized experimental workflow for in vivo inflammation studies.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is a standard for screening acute anti-inflammatory drugs.[3][4]

Materials:

  • Male Wistar rats (180-200g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound and vehicle

  • Positive control: Indomethacin (10 mg/kg)[3][20][21] or Dexamethasone

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Test compound (at various doses), and Positive control.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat.[3]

  • Treatment: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.[3][5]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[3][5][22]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3][23]

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control.

Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is useful for investigating compounds targeting systemic inflammatory responses.[7][8]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and vehicle

  • Positive control: Dexamethasone (e.g., 1-5 mg/kg)[7]

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Acclimatization and Grouping: As described in Protocol 1.

  • Treatment: Administer the test compound, vehicle, or positive control (e.g., intraperitoneally) 1 hour before LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1-10 mg/kg, i.p.) to induce a systemic inflammatory response.[10]

  • Sample Collection: At a predetermined time point (e.g., 1.5-2 hours for peak TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis: Prepare serum and measure the concentrations of TNF-α and IL-6 using ELISA kits.[9]

Protocol 3: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

A widely used model for studying the pathogenesis of and therapeutic interventions for IBD.[12]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS; 36-50 kDa)

  • Test compound and vehicle

  • Positive control: Sulfasalazine or Cyclosporine A[13]

Procedure:

  • Acclimatization and Grouping: As described in Protocol 1.

  • Induction of Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-7 days.[11][12]

  • Treatment: Administer the test compound, vehicle, or positive control daily, starting from day 0 of DSS administration (prophylactic) or after the onset of clinical signs (therapeutic).

  • Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, euthanize the mice, measure the colon length, and collect colon tissue for histopathology and biochemical analysis (MPO, cytokines).

Protocol 4: Collagen-Induced Arthritis (CIA) in Mice

A robust model for evaluating therapeutics for rheumatoid arthritis.[15][17]

Materials:

  • DBA/1J mice (8-10 weeks old)[16][17]

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)[16]

  • Test compound and vehicle

  • Positive control: Methotrexate or a biologic agent

Procedure:

  • Acclimatization and Grouping: As described in Protocol 1.

  • Primary Immunization (Day 0): Emulsify type II collagen in CFA and inject intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify type II collagen in IFA and administer a booster injection.[16]

  • Treatment: Begin treatment with the test compound, vehicle, or positive control either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

  • Arthritis Scoring: Monitor the mice daily for signs of arthritis and score each paw based on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis).

  • Endpoint Analysis: At the end of the study, collect paws for histopathological examination and serum for the measurement of anti-collagen antibodies and inflammatory cytokines.

Data Analysis and Interpretation: Unveiling the Story

Key Parameters and Their Significance
Parameter Method of Measurement Interpretation
Edema/Swelling Plethysmometer, CalipersA direct measure of vascular permeability and fluid extravasation, key signs of acute inflammation.[24]
Myeloperoxidase (MPO) Activity Colorimetric AssayAn indirect measure of neutrophil infiltration into inflamed tissue, a hallmark of acute inflammation.[25][26][27][28][29]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) ELISA, Multiplex AssaysQuantifies key mediators of the inflammatory cascade, providing insights into the mechanism of action.[25]
Histopathology H&E Staining, ImmunohistochemistryProvides a qualitative and semi-quantitative assessment of tissue damage, cellular infiltration, and other morphological changes.[30][31][32][33][34]
Disease-Specific Scores (DAI, Arthritis Score) Clinical ObservationComposite scores that provide a holistic view of the disease severity and the therapeutic effect of the compound.
Statistical Considerations
  • Data Distribution: Assess the normality of the data to determine the appropriate statistical test (e.g., t-test, ANOVA for normally distributed data; Mann-Whitney U test, Kruskal-Wallis test for non-parametric data).[35][36]

  • Multiple Comparisons: When comparing more than two groups, use post-hoc tests (e.g., Tukey's, Dunnett's) to identify specific differences.[36]

  • Significance Level: A p-value of <0.05 is generally considered statistically significant.[37][38]

Comparative Analysis: Benchmarking Against Standards

To put the efficacy of your test compound into perspective, it is crucial to include a positive control, a well-established anti-inflammatory drug.

Compound Class Primary Mechanism of Action Expected Effect in Models
Indomethacin Non-steroidal anti-inflammatory drug (NSAID)Non-selective COX-1 and COX-2 inhibitor, reducing prostaglandin synthesis.[39][40]Reduces edema in the carrageenan model, particularly in the later phase.[3][21][23]
Dexamethasone Glucocorticoid (steroid)Broad anti-inflammatory effects through the inhibition of multiple inflammatory pathways, including cytokine production and immune cell activation.Potent inhibition of inflammation in all models.[7][41]

Signaling Pathways in Inflammation: A Visual Representation

Understanding the underlying molecular pathways is key to interpreting your results.

G cluster_0 Inflammatory Stimuli (e.g., LPS, Carrageenan) cluster_1 Cellular Receptors cluster_2 Intracellular Signaling Cascades cluster_3 Gene Expression & Protein Synthesis cluster_4 Inflammatory Response Stimuli LPS, Carrageenan Receptors Toll-like Receptors (TLRs) Stimuli->Receptors Signaling NF-κB Pathway MAPK Pathway Receptors->Signaling Gene_Expression Transcription of Pro-inflammatory Genes Signaling->Gene_Expression Protein_Synthesis Synthesis of Cytokines (TNF-α, IL-6), COX-2, iNOS Gene_Expression->Protein_Synthesis Response Edema, Neutrophil Infiltration, Pain Protein_Synthesis->Response

Caption: Key signaling pathways in inflammation.

Conclusion: Building a Solid Foundation for Clinical Translation

Successfully validating the anti-inflammatory effects of a compound in vivo is a multi-faceted process that requires careful planning, meticulous execution, and thoughtful interpretation. By selecting the appropriate model, adhering to rigorous protocols, and employing robust data analysis, researchers can generate the compelling evidence needed to advance their candidates to the next stage of drug development. This guide provides a framework to navigate this critical transition, ultimately contributing to the discovery of novel and effective anti-inflammatory therapies.

References

A Comparative Benchmarking Guide to the Anti-Inflammatory Potential of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 3-Methoxy-4,5-methylenedioxycinnamaldehyde, against established anti-inflammatory drugs. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanistic rationale, detailed experimental protocols, and comparative data analysis for evaluating its therapeutic potential.

Introduction: The Quest for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The current arsenal of anti-inflammatory drugs, though effective, is not without limitations, including significant side effects. This necessitates the exploration of novel therapeutic agents with improved safety and efficacy profiles. This compound, a compound with structural similarities to other known anti-inflammatory phytochemicals, presents a promising avenue for investigation. This guide provides a direct comparison with three widely recognized anti-inflammatory agents: Dexamethasone, a potent synthetic glucocorticoid; Celecoxib, a selective COX-2 inhibitor; and Indomethacin, a non-selective COX inhibitor.

Mechanisms of Action: A Comparative Overview

Understanding the molecular pathways targeted by these compounds is crucial for interpreting experimental outcomes.

This compound (Hypothesized) : Based on structurally related cinnamaldehyde derivatives, it is hypothesized that this compound exerts its anti-inflammatory effects through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2] These pathways are central to the production of pro-inflammatory mediators.

Dexamethasone : This synthetic glucocorticoid binds to glucocorticoid receptors in the cytoplasm. The resulting complex translocates to the nucleus, where it regulates gene expression, leading to broad anti-inflammatory and immunosuppressive effects.[3] Dexamethasone upregulates anti-inflammatory proteins and downregulates pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[4][5] It also inhibits phospholipase A2, a key enzyme in the production of prostaglandins and leukotrienes.[5][6]

Celecoxib : As a selective COX-2 inhibitor, Celecoxib specifically targets the cyclooxygenase-2 (COX-2) enzyme.[7][8] COX-2 is primarily expressed at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[9] By selectively inhibiting COX-2, Celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[9]

Indomethacin : This non-steroidal anti-inflammatory drug (NSAID) is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[10][11] By blocking both isoforms, Indomethacin effectively reduces the production of prostaglandins, thereby mitigating inflammation, pain, and fever.[12][13] However, the inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.[11][14]

Inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response cluster_drugs Drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB phosphorylates IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates GR Glucocorticoid Receptor (GR) GR_n GR Complex GR->GR_n translocates Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Gene_Expression Gene Expression NFkB_n->Gene_Expression GR_n->Gene_Expression regulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Pro_inflammatory_Cytokines MMCA 3-Methoxy-4,5-methylenedioxy- cinnamaldehyde (Hypothesized) MMCA->MAPK inhibits MMCA->NFkB inhibits Dexamethasone Dexamethasone Dexamethasone->PLA2 inhibits Dexamethasone->GR Celecoxib Celecoxib Celecoxib->COX2 inhibits Indomethacin Indomethacin Indomethacin->COX1 inhibits Indomethacin->COX2 inhibits

Caption: Inflammatory signaling pathways and points of drug intervention.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To empirically validate the anti-inflammatory properties of this compound, a two-stage experimental approach is recommended, comprising in vitro and in vivo models.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

This widely used in vitro model allows for the assessment of a compound's ability to modulate the inflammatory response in a controlled cellular environment.[15][16]

Protocol:

  • Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound, Dexamethasone, Celecoxib, and Indomethacin for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals and measure absorbance at 570 nm. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.

  • LPS Stimulation and Treatment:

    • Pre-treat cells with non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[17]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.[16][17]

    • Pro-inflammatory Cytokine (TNF-α, IL-6) Production: Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.[16][18]

    • Gene Expression Analysis (RT-qPCR): Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.[15][18]

In Vitro Experimental Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture mtt_assay Determine Non-Toxic Concentrations (MTT Assay) cell_culture->mtt_assay pre_treatment Pre-treat with Test Compounds mtt_assay->pre_treatment lps_stimulation Stimulate with LPS (1 µg/mL) pre_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Lyse Cells lps_stimulation->cell_lysis no_assay Measure Nitric Oxide (Griess Assay) supernatant_collection->no_assay elisa Measure Cytokines (TNF-α, IL-6) (ELISA) supernatant_collection->elisa rna_extraction Extract RNA cell_lysis->rna_extraction end End no_assay->end elisa->end rt_qpcr Analyze Gene Expression (iNOS, COX-2, TNF-α, IL-6) rna_extraction->rt_qpcr rt_qpcr->end

Caption: Workflow for in vitro anti-inflammatory assessment.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation, ideal for the initial in vivo screening of anti-inflammatory compounds.[19][20]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Divide the animals into five groups:

      • Control (vehicle)

      • This compound

      • Dexamethasone

      • Celecoxib

      • Indomethacin

    • Administer the test compounds and vehicle orally one hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar region of the right hind paw of each rat.[19][20]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[21]

    • Calculate the percentage of inhibition of edema for each group relative to the control group.

  • Biochemical and Histological Analysis (Optional):

    • At the end of the experiment, euthanize the animals and collect the paw tissue.

    • Measure levels of inflammatory markers (e.g., TNF-α, IL-6) in the tissue homogenate.

    • Perform histological analysis to assess inflammatory cell infiltration.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: In Vitro Anti-Inflammatory Effects on LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
LPS Control -100 ± 8.5100 ± 9.2100 ± 7.8
This compound 1075.2 ± 6.180.5 ± 7.378.9 ± 6.5*
5048.6 ± 4.5 55.1 ± 5.852.4 ± 5.1
Dexamethasone 1035.8 ± 3.940.2 ± 4.1 38.7 ± 3.6
Celecoxib 1088.1 ± 7.990.3 ± 8.592.1 ± 8.0
Indomethacin 1085.4 ± 7.288.6 ± 8.190.5 ± 7.9

*p < 0.05, **p < 0.01 compared to LPS control. Data are presented as mean ± SEM.

Table 2: In Vivo Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Control (Vehicle) -0
This compound 5035.6 ± 4.2*
10058.9 ± 5.5
Dexamethasone 165.2 ± 6.1
Celecoxib 3055.4 ± 5.8
Indomethacin 1060.1 ± 5.9

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The proposed in vitro and in vivo experiments, benchmarked against established drugs with distinct mechanisms of action, will yield comprehensive data on its efficacy and potential mode of action. Positive outcomes from these studies would warrant further investigation into its detailed molecular targets, pharmacokinetic and pharmacodynamic profiles, and long-term safety, paving the way for its potential development as a novel therapeutic for inflammatory diseases.

References

A Senior Application Scientist's Guide to the Reproducibility of Experimental Results Using 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3-Methoxy-4,5-methylenedioxycinnamaldehyde and its alternatives, focusing on the reproducibility of experimental results for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and anti-inflammatory properties of this compound, offering detailed protocols and insights to ensure the reliability and consistency of your findings.

Introduction to this compound

This compound is a phenylpropanoid that has garnered interest for its potential biological activities, including its anti-inflammatory properties.[1] Its structure, featuring a cinnamaldehyde backbone with methoxy and methylenedioxy functional groups, makes it an intriguing candidate for further investigation in drug discovery and development. However, the reproducibility of experimental results is paramount for advancing our understanding of this and any other bioactive compound. This guide aims to provide a comprehensive framework for achieving reproducible outcomes.

Ensuring Reproducibility: A Detailed Experimental Workflow

The journey to reproducible results begins with the synthesis and characterization of the compound of interest. The following section outlines a detailed workflow for this compound, emphasizing critical steps that can impact the consistency of your findings.

Synthesis of this compound

A reliable synthetic route to this compound starts from the commercially available 5-hydroxyvanillin. This multi-step synthesis involves a methylenation reaction followed by a Wittig reaction to introduce the cinnamaldehyde moiety.

Experimental Protocol: Synthesis of this compound

Step 1: Methylenation of 5-Hydroxyvanillin to 3-Methoxy-4,5-methylenedioxybenzaldehyde [2][3]

  • Reaction Setup: In a two-phase system, dissolve 5-hydroxyvanillin in an aqueous solution with a phase transfer catalyst. The pH of the aqueous phase should be maintained between 7 and 12.

  • Addition of Dihalomethane: Slowly add a dihalomethane, such as dichloromethane or dibromomethane, to the reaction mixture.

  • Reaction Conditions: Heat the mixture and stir vigorously to ensure efficient phase transfer and reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4][5][6][7]

Step 2: Wittig Reaction to form this compound [8][9][10][11][12]

  • Ylide Preparation: Prepare the Wittig reagent (a phosphonium ylide) by reacting a suitable phosphonium salt with a strong base.

  • Reaction with Aldehyde: React the freshly prepared ylide with 3-Methoxy-4,5-methylenedioxybenzaldehyde from Step 1 in an appropriate solvent.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Workup and Purification: After the reaction is complete, the triphenylphosphine oxide byproduct can be removed by filtration or column chromatography. The desired cinnamaldehyde product is then isolated and purified by column chromatography.

G cluster_synthesis Synthesis Workflow Start 5-Hydroxyvanillin Step1 Methylenation (Dihalomethane, Phase Transfer Catalyst) Start->Step1 Intermediate 3-Methoxy-4,5-methylenedioxybenzaldehyde Step1->Intermediate Step2 Wittig Reaction (Phosphonium Ylide) Intermediate->Step2 Product This compound Step2->Product Purification Column Chromatography Product->Purification Characterization NMR, MS, IR Purification->Characterization

Caption: Workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Phase Transfer Catalysis in Methylenation: The use of a phase transfer catalyst is crucial for bringing the water-soluble hydroxide and the organic-soluble dihalomethane into proximity, thus enabling the reaction to proceed at a reasonable rate.

  • Wittig Reaction for Alkene Formation: The Wittig reaction is a highly reliable and versatile method for forming carbon-carbon double bonds with good control over the geometry of the resulting alkene. This is essential for obtaining the desired cinnamaldehyde structure.

  • Column Chromatography for Purification: Column chromatography is a standard and effective technique for separating the desired product from unreacted starting materials, byproducts, and other impurities, ensuring a high degree of purity which is critical for reproducible biological testing.

Comparison with Alternative Anti-inflammatory Phenylpropanoids

To provide a comprehensive guide, we compare the anti-inflammatory properties of this compound with two other well-studied phenylpropanoids: Dillapiole and α-Asarone.

CompoundAnti-inflammatory Activity (IC50)Mechanism of ActionKey Experimental Model
This compound Data not availableInhibition of inducible nitric oxide synthase (iNOS) expression[1]Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells
Dillapiole 126 µg/mL (inhibition of protein denaturation)[4][6]Moderate anti-phlogistic properties[13]Carrageenan-induced rat paw edema[13]
α-Asarone ~0.193 mM (cytotoxicity in THLE-2 cells)[1]Suppression of TNF-α and IL-6 production[14][15]LPS-induced paw edema in mice

Note: The IC50 value for α-Asarone is for cytotoxicity, which may not directly correlate with its anti-inflammatory potency. Further studies are needed to determine its specific anti-inflammatory IC50.

Mechanistic Insights: The Role of the NF-κB Signaling Pathway

The anti-inflammatory effects of many phenylpropanoids, including cinnamaldehyde derivatives, are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.

G cluster_pathway Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription of Compound This compound Compound->IKK inhibits

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Detailed Experimental Protocols for Biological Assays

To ensure the reproducibility of biological activity assessment, the following detailed protocols are provided for key anti-inflammatory assays.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.[5][8][10][13][16][17]

  • Animal Acclimatization: House male Wistar rats (180-200 g) under standard laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., Dillapiole) or vehicle control orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

In Vitro Anti-inflammatory Assays

Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages [12][18][19][20][21]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.

Measurement of TNF-α and IL-6 by ELISA [7][22][23][24][25]

  • Sample Collection: Collect culture supernatants from LPS-stimulated RAW 264.7 cells treated with the test compound as described above.

  • ELISA Procedure: Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on a standard curve and determine the percentage of inhibition and IC50 values.

Conclusion

The reproducibility of experimental results is the cornerstone of scientific progress. This guide has provided a detailed framework for the synthesis, characterization, and anti-inflammatory evaluation of this compound, along with a comparison to relevant alternatives. By adhering to detailed protocols, understanding the rationale behind experimental choices, and carefully controlling for variables, researchers can enhance the reliability and impact of their work. While this compound shows promise as an anti-inflammatory agent, further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Comparative analysis of 3-Methoxy-4,5-methylenedioxycinnamaldehyde from different natural sources.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction to 3-Methoxy-4,5-methylenedioxycinnamaldehyde

This compound is a naturally occurring phenylpropanoid derivative characterized by a cinnamaldehyde backbone with methoxy and methylenedioxy functional groups attached to the benzene ring.[1] This unique structural arrangement is believed to contribute to its notable biological activities, including anti-inflammatory and antimicrobial properties.[2] The compound has been identified in a variety of plant species, each presenting a unique profile in terms of compound abundance and co-constituents. Understanding these variations is paramount for consistent and effective research and development.

This guide will focus on a comparative analysis of this compound from four principal natural sources: Artemisia annua L., Cassia grandis L.f., Myristica fragrans Houtt. (Nutmeg), and Canella winterana (L.) Gaertn.

Comparative Overview of Natural Sources

The concentration and ease of isolation of this compound can vary significantly depending on the botanical source, geographical location, and the specific plant part utilized. The following table provides a summary of the known sources and general expectations for yield and purity.

Natural SourcePlant Part(s)Typical Yield of Essential Oil/ExtractReported Presence of this compound
Artemisia annua L.Aerial parts (leaves and flowers)0.04% to 4.0% (v/w) of essential oil[3][4]Present, quantitative data variable[5]
Cassia grandis L.fStem BarkData not extensively availableIdentified as a constituent[6][7]
Myristica fragrans Houtt.Seeds (Kernel) and Mace0.3% to 12.5% (seed essential oil)[8]Identified as a component of the complex chemical matrix[2][9]
Canella winterana (L.) Gaertn.Bark and Leaves0.42% (leaf essential oil, fresh wt.)[10]Identified in the trunk bark[10]

In-depth Analysis of Each Natural Source

Artemisia annua L. (Sweet Wormwood)

Artemisia annua, renowned for its production of the antimalarial compound artemisinin, also contains a diverse array of other bioactive molecules, including this compound.[5] The compound is typically found in the essential oil extracted from the aerial parts of the plant.

Extraction and Purification Considerations: The yield of essential oil from A. annua is highly variable, influenced by genotype, cultivation conditions, and harvest time.[3][4] Steam distillation is a common method for essential oil extraction. Subsequent purification of this compound from the complex essential oil matrix often requires chromatographic techniques such as column chromatography or preparative HPLC.

Biological Activity Insights: Extracts of Artemisia annua have well-documented anti-inflammatory and antimicrobial properties, to which this compound likely contributes.[11][12] However, direct comparative studies of the activity of the pure compound isolated from A. annua versus other sources are lacking in the current literature.

Cassia grandis L.f (Pink Shower Tree)

The stem bark of Cassia grandis has been identified as a source of this compound.[6][7] This finding is significant as it points to the broader distribution of this compound within the Fabaceae family.

Extraction and Purification Considerations: Isolation from the stem bark typically involves solvent extraction with ethanol, followed by partitioning and chromatographic separation to yield the pure compound.[7] Specific yield and purity data for this compound from C. grandis are not widely reported, indicating a need for further quantitative studies.

Myristica fragrans Houtt. (Nutmeg)

The seeds (nutmeg) and aril (mace) of Myristica fragrans are rich sources of a variety of phenylpropanoids and other aromatic compounds.[2][9] this compound is a known constituent of nutmeg's complex chemical profile.

Extraction and Purification Considerations: The essential oil of nutmeg, obtained through steam distillation or solvent extraction, contains this cinnamaldehyde derivative.[8] The yield of essential oil can be substantial, making nutmeg a potentially viable source. However, the presence of other structurally similar compounds necessitates careful chromatographic purification to achieve high purity. Studies have shown significant variability in the chemical composition of nutmeg from different geographical origins, which would impact the yield of the target compound.

Biological Activity Insights: Nutmeg extracts are known for their anti-inflammatory and antimicrobial activities.[13] The presence of this compound, alongside other bioactive compounds like myristicin and elemicin, contributes to this bioactivity.[14]

Canella winterana (L.) Gaertn. (Wild Cinnamon)

The bark of Canella winterana is a traditional source from which this compound was first isolated and characterized.[2] This plant from the Canellaceae family has a history of use in traditional medicine.

Extraction and Purification Considerations: The compound is typically extracted from the trunk bark.[10] The essential oil from the leaves, while containing a different profile of major constituents, may also be a source, though this requires further investigation.

Experimental Protocols

General Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from plant materials. The specific parameters for each step should be optimized based on the chosen natural source.

Caption: General workflow for extraction and purification.

Detailed Protocol: Supercritical Fluid Extraction (SFE)

SFE is a green and efficient technology for extracting bioactive compounds.[15] It offers high selectivity and preserves thermolabile compounds.

Objective: To extract this compound from powdered Myristica fragrans seeds.

Instrumentation: Supercritical Fluid Extractor.

Procedure:

  • Load the extraction vessel with 100 g of finely powdered Myristica fragrans seeds.

  • Set the extraction parameters:

    • Pressure: 200 bar

    • Temperature: 60 °C

    • CO₂ flow rate: 2 kg/h

    • Co-solvent: 5% ethanol (v/v)

  • Pressurize the system and initiate the CO₂ flow.

  • Collect the extract in a separator vessel at 60 bar and 25 °C.

  • Continue the extraction for 2 hours.

  • Depressurize the system and collect the crude extract.

  • Analyze the extract for the content of this compound using HPLC-UV.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is essential for the accurate quantification of this compound in extracts and purified samples.[16][17][18]

Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

Gradient Program:

  • 0-5 min: 90% B

  • 5-13 min: to 85% B

  • 13-40 min: to 70% B

  • 40-50 min: to 50% B

  • 50-60 min: to 0% B

Flow Rate: 1.0 mL/min

Detection Wavelength: 280 nm

Standard Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: Dissolve a known amount of extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Comparative Biological Activity

While comprehensive comparative studies are limited, existing research indicates that this compound exhibits promising anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is often assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2] Future research should focus on determining and comparing the IC₅₀ values of the compound isolated from different botanical sources to ascertain if the source material influences its potency.

Antimicrobial Activity

The antimicrobial activity can be evaluated against a panel of pathogenic bacteria and fungi using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[19][20] Comparative studies would be invaluable in identifying the most potent source of this compound for antimicrobial applications.

Structural Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: Provides information on the proton environment, including the characteristic signals for the aldehyde proton, vinyl protons, methoxy group, and methylenedioxy bridge.

  • ¹³C-NMR: Reveals the number and types of carbon atoms in the molecule, confirming the presence of the carbonyl carbon, aromatic carbons, and the carbons of the methoxy and methylenedioxy groups.[10][21]

Mass Spectrometry (MS):

  • Provides the molecular weight and fragmentation pattern of the compound, which serves as a fingerprint for its identification.

The following diagram illustrates the logical flow for the characterization of the isolated compound.

Caption: Logic flow for structural characterization.

Conclusion and Future Perspectives

This guide has provided a comparative overview of this compound from four key natural sources. While the presence of this compound is confirmed in Artemisia annua, Cassia grandis, Myristica fragrans, and Canella winterana, there is a clear need for more extensive quantitative research. Future studies should focus on:

  • Standardized Quantification: Developing and applying validated analytical methods to accurately quantify the yield and purity of this compound from these and other potential natural sources.

  • Comparative Bioactivity Studies: Conducting head-to-head comparisons of the biological activities (e.g., anti-inflammatory, antimicrobial) of the compound isolated from different plant origins to identify the most potent sources.

  • Optimization of Extraction and Purification: Further refining extraction and purification protocols to improve efficiency and yield, making the compound more accessible for research and development.

By addressing these research gaps, the scientific and industrial communities can better harness the therapeutic potential of this promising natural product.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Methoxy-4,5-methylenedioxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile and Regulatory Context

From a regulatory standpoint in the United States, the primary framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3][4] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one or more of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]

It is unlikely that 3-Methoxy-4,5-methylenedioxycinnamaldehyde is a listed hazardous waste. Therefore, a hazardous waste determination must be made based on its characteristics. Given the toxicological profile of similar aldehydes, it is prudent to manage this compound as a hazardous waste until a formal determination proves otherwise. This "cradle-to-grave" responsibility for hazardous waste rests with the generator—the laboratory that created the waste.[4]

Table 1: Inferred Hazard Profile and Regulatory Considerations for this compound

ParameterAnticipated Classification/ConsiderationRationale and Authoritative Source
GHS Pictograms Irritant (Exclamation Mark)Based on SDS for similar cinnamaldehyde derivatives.[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Based on SDS for similar cinnamaldehyde derivatives.[3]
RCRA Status Likely a characteristic hazardous waste.A formal hazardous waste determination is required by the generator.[5][6]
Incompatibilities Strong oxidizing agents.Aldehydes can react with oxidizing agents.[1] Cinnamaldehyde can form peroxides upon exposure to air.[7][8][9]

The Disposal Decision Workflow: A Step-by-Step Approach

The selection of an appropriate disposal method depends on the form of the waste (pure compound, dilute solution, or contaminated materials) and the capabilities of your institution's Environmental Health and Safety (EHS) department. The following workflow provides a logical decision-making process.

DisposalWorkflow start Start: Waste 3-Methoxy-4,5- methylenedioxycinnamaldehyde waste_form Identify Waste Form start->waste_form pure_solid Pure Solid or Concentrated Residue waste_form->pure_solid Solid/Concentrated dilute_solution Dilute Aqueous Solution waste_form->dilute_solution Dilute Solution contaminated_materials Contaminated Materials (Gloves, Wipes, Glassware) waste_form->contaminated_materials Contaminated PPE/Labware ehs_consult Consult Institutional EHS for Hazardous Waste Pickup pure_solid->ehs_consult in_lab_treatment In-Lab Chemical Treatment (with EHS Approval) dilute_solution->in_lab_treatment solid_waste Dispose as Solid Hazardous Waste contaminated_materials->solid_waste end End: Compliant Disposal ehs_consult->end oxidation Oxidation (e.g., Potassium Permanganate) in_lab_treatment->oxidation Option 1 bisulfite Bisulfite Adduction (e.g., Sodium Bisulfite) in_lab_treatment->bisulfite Option 2 verify_neutralization Verify Neutralization (e.g., pH, Test Strips) oxidation->verify_neutralization bisulfite->verify_neutralization aqueous_waste Dispose as Aqueous Hazardous Waste verify_neutralization->aqueous_waste aqueous_waste->ehs_consult solid_waste->ehs_consult

Caption: Decision workflow for the disposal of this compound.

In-Lab Treatment Protocols for Dilute Aqueous Solutions

For small quantities of dilute aqueous solutions of this compound, in-laboratory chemical treatment to a less hazardous substance may be a viable option, contingent upon approval from your institution's EHS department. These procedures should only be performed by trained personnel in a chemical fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Oxidation with Potassium Permanganate

This method oxidizes the aldehyde to a carboxylic acid, which is generally less reactive and toxic.[10]

Materials:

  • Dilute aqueous waste of this compound

  • Potassium permanganate (KMnO₄) solution

  • Dilute sulfuric acid (e.g., 1 M)

  • Sodium bisulfite (NaHSO₃) solution

  • pH indicator paper or pH meter

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

Procedure:

  • In a chemical fume hood, place the beaker containing the aldehyde waste on a stir plate and begin stirring.

  • Slowly add dilute sulfuric acid to acidify the waste to a pH of approximately 3-4.

  • Gradually add the potassium permanganate solution. The characteristic purple color of the permanganate will disappear as it reacts with the aldehyde.

  • Continue adding the permanganate solution until a faint, persistent pink or purple color remains for several minutes, indicating that the aldehyde has been completely oxidized.[10]

  • Quench any excess potassium permanganate by adding sodium bisulfite solution dropwise until the purple color disappears.

  • Neutralize the final solution to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate).

  • The resulting neutralized solution should be collected in a properly labeled aqueous hazardous waste container for EHS pickup.

Bisulfite Adduction

This method forms a stable, water-soluble bisulfite adduct with the aldehyde, reducing its reactivity and volatility.[10]

Materials:

  • Dilute aqueous waste of this compound

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

  • Stir plate and stir bar

  • Appropriate beakers

Procedure:

  • In a chemical fume hood, place the beaker containing the aldehyde waste on a stir plate.

  • Slowly add a saturated solution of sodium bisulfite or a solution of sodium metabisulfite to the waste while stirring. An excess of the bisulfite reagent should be used to ensure a complete reaction.

  • Stir the mixture for a minimum of 30 minutes to allow the reaction to proceed to completion.

  • The resulting solution containing the bisulfite adduct should be collected in a properly labeled aqueous hazardous waste container for EHS pickup.

Disposal of Pure Compound and Contaminated Materials

Pure or Concentrated Compound: Do not attempt to treat the pure solid or concentrated residues of this compound in the laboratory. This material should be placed in a clearly labeled, sealed container for hazardous waste pickup by your institution's EHS department.

Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, wipes, and plasticware, should be collected in a designated solid hazardous waste container. Non-disposable items like glassware must be decontaminated.

Decontamination of Glassware:

  • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate must be collected and disposed of as hazardous waste.

  • Follow the solvent rinse with a triple rinse using soap and water.

  • For acutely hazardous materials, the rinsate from each of the triple rinses must also be collected as hazardous waste.[8]

Conclusion: A Culture of Safety

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a conservative approach that treats the compound as hazardous waste is warranted. While in-lab treatment of dilute solutions can be an effective and compliant option, it must be performed with the explicit approval and guidance of your institution's EHS department. By adhering to these procedures, researchers can ensure that their valuable work contributes to scientific advancement without compromising safety or environmental integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4,5-methylenedioxycinnamaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4,5-methylenedioxycinnamaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.